THRX-195518
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[[4-[methyl-[2-[4-[(2-phenylphenyl)carbamoyloxy]piperidin-1-yl]ethyl]carbamoyl]phenyl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O5/c1-37(33(40)28-13-11-26(12-14-28)25-39-19-15-29(16-20-39)34(41)42)23-24-38-21-17-30(18-22-38)44-35(43)36-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,29-30H,15-25H2,1H3,(H,36,43)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPVPYWMFMUFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027776 | |
| Record name | THRX-195518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909800-36-8 | |
| Record name | THRX-195518 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909800368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THRX-195518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THRX-195518 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6X64T4LZ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
THRX-195518: A Technical Whitepaper on the Active Metabolite of Revefenacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
THRX-195518 is the principal and pharmacologically active metabolite of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, pharmacokinetic properties, and the experimental methodologies used for its characterization. The information presented is intended to serve as a resource for researchers and professionals involved in the fields of respiratory pharmacology and drug development.
Introduction
Revefenacin is a tertiary amine-based LAMA that undergoes rapid systemic clearance, a characteristic attributed to its "soft-drug" design. A key feature of its metabolic profile is the hydrolysis of its primary amide to form the carboxylic acid metabolite, this compound.[1][2] This metabolite is a significant contributor to the systemic anticholinergic activity of revefenacin, demonstrating affinity for all five human muscarinic receptor subtypes (M1-M5).[2] Understanding the pharmacology and pharmacokinetics of this compound is therefore crucial for a complete assessment of the therapeutic profile of revefenacin.
Pharmacology
Mechanism of Action
This compound, like its parent compound revefenacin, functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. In the airways, the therapeutic effect of LAMA is primarily mediated through the inhibition of the M3 muscarinic receptor on airway smooth muscle, leading to bronchodilation.[2] By blocking the action of acetylcholine at these receptors, this compound contributes to the overall bronchodilatory effect observed after administration of revefenacin.
Receptor Binding Affinity
This compound exhibits a lower binding affinity for muscarinic receptors compared to revefenacin. In vitro studies have shown that this compound has a 3- to 10-fold lower binding affinity for the five human muscarinic receptor subtypes.[2] Specifically, its binding affinity for the M3 receptor is reported to be approximately 10-fold lower than that of revefenacin.[1][3] Despite this reduced affinity, the higher systemic exposure of this compound relative to revefenacin suggests that it may still contribute to the systemic antimuscarinic effects.[2]
Table 1: Muscarinic Receptor Binding Affinity of this compound and Revefenacin
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Data not available | Data not available | ~10-fold lower affinity than Revefenacin[1][3] | Data not available | Data not available |
| Revefenacin | Similar affinity across M1-M5[2] | Similar affinity across M1-M5[2] | Data not available | Similar affinity across M1-M5[2] | Similar affinity across M1-M5[2] |
Note: Specific Ki values for this compound across all muscarinic receptor subtypes are not publicly available at the time of this writing. The available data indicates a generally reduced affinity compared to revefenacin.
Pharmacokinetics
Following administration of revefenacin, it is rapidly and extensively metabolized to this compound.[4]
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Population | Reference |
| Cmax (Maximum Plasma Concentration) | ~4- to 6-fold higher than revefenacin | COPD Patients | [2] |
| AUC (Area Under the Curve) | ~4- to 6-fold higher than revefenacin | COPD Patients | [2] |
| tmax (Time to Maximum Concentration) | Coincides with revefenacin tmax | COPD Patients | [2] |
| Terminal Half-life (t½) | 23 to 58 hours | COPD Patients | [4] |
| Protein Binding | 58% | In vitro (Human Plasma) | [4] |
| Route of Elimination | Primarily hepatic-biliary and fecal | Healthy Subjects | [3][4] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol provides a general methodology for determining the binding affinity of a test compound like this compound to muscarinic receptors expressed in a recombinant cell line (e.g., Chinese Hamster Ovary - CHO cells).
Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
CHO cell membranes stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (B194438) (a high-concentration, non-labeled muscarinic antagonist).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the target muscarinic receptor subtype.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the test compound (this compound).
-
Add a fixed concentration of the radioligand ([³H]-NMS) to all wells.
-
For determining non-specific binding, add a high concentration of atropine to a separate set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Isolated Rat Trachea Contraction Assay
This ex vivo functional assay is used to assess the antagonist activity of a compound on smooth muscle contraction.
Objective: To determine the functional potency of this compound in antagonizing acetylcholine-induced contraction of airway smooth muscle.
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ and 5% CO₂.
-
Acetylcholine (ACh).
-
Test compound: this compound.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing.
-
Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
-
Antagonist Incubation:
-
After washing out the KCl and allowing the tissue to return to baseline, incubate the tracheal rings with either vehicle or a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
-
Cumulative Concentration-Response Curve to Acetylcholine:
-
Generate a cumulative concentration-response curve to acetylcholine by adding increasing concentrations of ACh to the organ bath.
-
Record the contractile response after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximal response against the logarithm of the acetylcholine concentration.
-
Determine the EC50 value (the concentration of acetylcholine that produces 50% of the maximal response) in the absence and presence of this compound.
-
Calculate the pA2 value for this compound using a Schild plot analysis. The pA2 value is a measure of the antagonist's potency.
-
Visualizations
Metabolic Pathway of Revefenacin to this compound
References
An In-depth Technical Guide on the Mechanism of Action of THRX-195518
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the mechanism of action, pharmacokinetics, and pharmacological profile of THRX-195518, the primary active metabolite of the long-acting muscarinic antagonist (LAMA), revefenacin (B1680567).
Executive Summary
This compound is the major and pharmacologically active metabolite of revefenacin, a nebulized LAMA indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Formed through the hydrolysis of its parent compound, this compound contributes significantly to the systemic anticholinergic effects of revefenacin.[3] Its mechanism of action is centered on the competitive antagonism of muscarinic receptors, primarily the M3 subtype, which are pivotal in the pathophysiology of COPD. This guide provides a comprehensive overview of the available data on this compound, including its metabolic generation, receptor pharmacology, and pharmacokinetic properties.
Metabolic Pathway and Formation
This compound is formed from revefenacin primarily through the enzymatic hydrolysis of the primary amide group to a carboxylic acid.[1][4] This metabolic conversion is rapid and extensive following administration of revefenacin.[3] While revefenacin is administered via inhalation to target the lungs, a portion is systemically absorbed and metabolized in the liver to form this compound.[5] In vitro studies using human lung microsomes and S9 fractions have shown negligible metabolism of revefenacin in the lungs, indicating that the formation of this compound primarily occurs post-absorption.[5]
Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] There are five subtypes of muscarinic receptors (M1-M5), and this compound, like its parent compound revefenacin, demonstrates affinity for all five.[3] The therapeutic effect in COPD is primarily mediated through the blockade of M3 receptors located on airway smooth muscle.[1]
Activation of M3 receptors by acetylcholine, a neurotransmitter released from parasympathetic nerves, leads to smooth muscle contraction and bronchoconstriction. By competitively binding to these receptors, this compound prevents acetylcholine from binding, thereby inhibiting bronchoconstriction and leading to bronchodilation.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity Relative to Revefenacin | Reference |
| This compound | M3 Muscarinic Receptor | 10-fold lower | [2][6][7] |
| This compound | Muscarinic Receptor Subtypes (general) | 3 to 10-fold lower | [3] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Condition | Reference |
| Contribution to Systemic Exposure (AUC) | ~76% of total systemic exposure | COPD patients at steady-state | [3][5] |
| Plasma Protein Binding | 58% | In vitro (human plasma) | [4] |
| Terminal Plasma Elimination Half-life | 23 to 58 hours | Once-daily dosing in COPD patients | [4] |
| Time to Peak Plasma Concentration (tmax) | 14 to 31 minutes | Following nebulization in healthy subjects or COPD patients | [4] |
| Systemic Exposure vs. Revefenacin (AUC) | 4 to 6-fold higher | Inhaled administration in COPD patients | [4] |
Table 3: Receptor Dissociation Kinetics
| Parameter | Value | Experimental System | Reference |
| kon | 0.069 nM⁻¹min⁻¹ | CHO-K1 cells with hM3 receptor | [5] |
| koff | 0.060 min⁻¹ | CHO-K1 cells with hM3 receptor | [5] |
| Receptor Dissociation t₁/₂ | 11 minutes | CHO-K1 cells with hM3 receptor | [5] |
| Functional Antagonism t₁/₂ | 1.1 hours | Rat isolated trachea (acetylcholine-mediated contraction) | [5] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on this compound are not publicly available. However, based on the published literature and regulatory documents, the following methodologies were employed.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for muscarinic receptors.
-
General Methodology: Competition binding assays were performed using cell membranes from Chinese Hamster Ovary (CHO-K1) cells transfected with human muscarinic receptor subtypes (hM1-hM5). A radiolabeled ligand, such as [³H]-N-methyl scopolamine, was used to label the receptors. The ability of increasing concentrations of this compound to displace the radioligand was measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined and used to calculate the equilibrium dissociation constant (Ki). Kinetic binding assays were also performed to determine the association (kon) and dissociation (koff) rate constants.[5]
In Vitro Functional Assays
-
Objective: To assess the functional antagonist activity of this compound.
-
General Methodology: Isolated tissue preparations, such as rat trachea, were used. The tissue was mounted in an organ bath, and contractile responses to a muscarinic agonist (e.g., acetylcholine) were measured. The ability of this compound to inhibit these agonist-induced contractions was quantified to determine its potency and duration of action.[5]
Pharmacokinetic Studies in Humans
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of revefenacin and the formation and pharmacokinetics of this compound.
-
General Methodology: Clinical trials involving healthy subjects and patients with COPD were conducted.[8][9] Following administration of revefenacin (intravenous, oral, or inhaled), serial blood and urine samples were collected over a specified period. Plasma and urine concentrations of revefenacin and this compound were determined using validated analytical methods such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[10] Pharmacokinetic parameters (e.g., AUC, Cmax, t₁/₂, tmax) were then calculated using noncompartmental analysis.[6]
Conclusion
This compound is a critical component in the overall pharmacological profile of revefenacin. As its major and active metabolite, it significantly contributes to the systemic antimuscarinic effects. Its mechanism of action, centered on the competitive antagonism of M3 muscarinic receptors, aligns with the therapeutic goal of bronchodilation in COPD. While its binding affinity for the M3 receptor is lower than that of revefenacin, its substantially higher systemic exposure underscores its importance in the clinical setting. The data presented in this guide provide a comprehensive technical overview for researchers and professionals involved in drug development and respiratory medicine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Revefenacin, a once-daily, lung-selective, long-acting muscarinic antagonist for nebulized therapy: Safety and tolerability results of a 52-week phase 3 trial in moderate to very severe chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvements in Lung Function with Nebulized Revefenacin in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of THRX-195518 in the Treatment of Chronic Obstructive Pulmonary Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
THRX-195518 is the principal and pharmacologically active metabolite of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). Following nebulized administration, revefenacin is rapidly and extensively hydrolyzed to this compound. While this compound exhibits a lower binding affinity for the M3 muscarinic receptor compared to its parent compound, its significantly higher systemic exposure suggests a contribution to the overall clinical profile of revefenacin. This technical guide provides an in-depth analysis of this compound, focusing on its pharmacokinetics, pharmacodynamics, metabolic pathway, and its role as a key metabolite in the therapeutic action of revefenacin for COPD.
Introduction to this compound and its Parent Compound, Revefenacin
Revefenacin is a novel, once-daily LAMA administered via nebulization for the management of COPD. Its therapeutic effect is primarily mediated through the blockade of M3 muscarinic receptors in the airway smooth muscle, leading to bronchodilation. A critical aspect of revefenacin's clinical pharmacology is its conversion to the active metabolite, this compound. Understanding the characteristics of this compound is essential for a comprehensive evaluation of revefenacin's efficacy and safety profile in the treatment of COPD.
Pharmacokinetics of this compound
Following inhaled administration of revefenacin in patients with COPD, it is rapidly converted to this compound.[1] Systemic exposures to this compound, as measured by the area under the plasma concentration-time curve (AUC), are approximately 4- to 6-fold greater than those of revefenacin.[1] The peak plasma concentrations (Cmax) of both revefenacin and this compound are typically reached within 14 to 31 minutes after the start of nebulization.[1] The terminal plasma elimination half-life of this compound following once-daily dosing in COPD patients is between 23 and 58 hours.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in comparison to revefenacin.
Table 1: Comparative Pharmacokinetic Parameters of Revefenacin and this compound in COPD Patients
| Parameter | Revefenacin | This compound | Reference |
| Systemic Exposure (AUC Ratio) | 1 | ~4-6 fold higher | [1] |
| Time to Peak Plasma Concentration (Tmax) | 14-31 minutes | 14-31 minutes | [1] |
| Terminal Elimination Half-life (t½) | 23-58 hours | 23-58 hours | [1] |
| Plasma Protein Binding | 71% | 58% |
Table 2: Impact of Renal and Hepatic Impairment on this compound Exposure
| Condition | Change in this compound Exposure (AUC) | Reference |
| Severe Renal Impairment | ~2-fold higher | |
| Moderate Hepatic Impairment | ~3-fold higher |
Pharmacodynamics and Mechanism of Action
This compound is an active antagonist of muscarinic receptors, with affinity for all five subtypes (M1-M5). However, its binding affinity for the M3 receptor, the primary target for bronchodilation in COPD, is approximately 3- to 10-fold lower than that of revefenacin.[2] Despite its lower potency, the higher systemic concentrations of this compound suggest it may contribute to the systemic anticholinergic effects of revefenacin.
Signaling Pathway
The therapeutic effect of muscarinic antagonists in COPD is achieved through the blockade of acetylcholine-induced bronchoconstriction mediated by the M3 receptor on airway smooth muscle cells.
Metabolism of Revefenacin to this compound
The primary metabolic pathway for revefenacin is hydrolysis of its amide group to a carboxylic acid, forming this compound.[1][2][3] This conversion is rapid and extensive following inhalation.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of revefenacin and this compound are often proprietary. However, this section outlines the general methodologies employed in the characterization of this compound based on publicly available information.
In Vitro Muscarinic Receptor Binding Assays (General Protocol)
-
Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the individual human muscarinic receptor subtypes.
-
Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Clinical Pharmacokinetic Studies
-
Objective: To characterize the pharmacokinetic profile of this compound in healthy subjects and patients with COPD, including those with renal or hepatic impairment.
-
Study Design: Open-label, single-dose, or multiple-dose studies are conducted. For impairment studies, a parallel-group design is often used, comparing subjects with the impairment to a control group with normal organ function.
-
Patient Population: For COPD studies, patients are typically required to have a confirmed diagnosis of COPD, a significant smoking history, and specific spirometric criteria (e.g., post-bronchodilator FEV1/FVC ratio < 0.70).
-
Drug Administration: Revefenacin is administered via a standard jet nebulizer.
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of revefenacin and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameters: Key parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.
Conclusion
This compound is a critical component in the clinical pharmacology of revefenacin for the treatment of COPD. As the major and active metabolite, its pharmacokinetic and pharmacodynamic properties are integral to the overall therapeutic and safety profile of the parent drug. While less potent than revefenacin at the M3 receptor, its substantially higher systemic exposure warrants its consideration in the overall assessment of revefenacin's effects. This technical guide provides a comprehensive overview of the current knowledge of this compound, offering valuable insights for researchers and drug development professionals in the field of respiratory medicine.
References
- 1. Revefenacin: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revefenacin, a once-daily, lung-selective, long-acting muscarinic antagonist for nebulized therapy: Safety and tolerability results of a 52-week phase 3 trial in moderate to very severe chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvements in Lung Function with Nebulized Revefenacin in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Revefenacin and its Active Metabolite THRX-195518: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered via nebulization, it exerts its therapeutic effect through competitive antagonism of muscarinic receptors in the airway smooth muscle, leading to bronchodilation.[1][2][3][4] A key feature of revefenacin's pharmacology is its rapid and extensive conversion to an active metabolite, THRX-195518.[1][5][6] This document provides a comprehensive technical guide on revefenacin and this compound, summarizing their pharmacokinetic and pharmacodynamic properties, metabolic pathways, and the experimental methodologies used for their characterization.
Mechanism of Action and Signaling Pathway
Revefenacin is a competitive antagonist of all five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[7][8] In the airways, acetylcholine released from parasympathetic nerves acts on M3 muscarinic receptors on smooth muscle cells, triggering bronchoconstriction.[3] By blocking these M3 receptors, revefenacin inhibits the action of acetylcholine, resulting in relaxation of the airway smooth muscle and bronchodilation.[3][4] Its long duration of action allows for once-daily dosing.[2][9]
The active metabolite, this compound, also exhibits affinity for all five muscarinic receptor subtypes and is considered to contribute to the systemic antimuscarinic activity of revefenacin.[6][7]
Figure 1: Antagonistic action of Revefenacin and this compound at the M3 muscarinic receptor.
Metabolism of Revefenacin
The primary metabolic pathway for revefenacin is hydrolysis of its primary amide group to form the carboxylic acid metabolite, this compound.[5][6][10] This conversion is rapid and extensive following inhaled administration.[1][5][6] While CYP enzymes play a minor role, the hydrolysis is the predominant metabolic route.[2][10] Both revefenacin and this compound are primarily eliminated through the hepatobiliary and fecal routes, with minimal renal excretion.[10][11]
Figure 2: Primary metabolic pathway of Revefenacin to this compound.
Pharmacodynamic Properties
Both revefenacin and this compound are antagonists of muscarinic receptors. However, revefenacin demonstrates a higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| Revefenacin | 0.50 | 0.34 | 0.67 | 0.49 | 3.30 |
| This compound | 1.3 | 2.1 | 1.8 | 1.6 | 11 |
Data from a single experiment for direct comparison.[7]
In vitro studies indicate that this compound has a binding affinity that is approximately 3- to 10-fold lower than that of revefenacin for the various muscarinic receptor subtypes.[6][7][12] Specifically for the M3 receptor, the affinity of this compound is reported to be about one-third to one-tenth that of the parent compound.[1][5]
Pharmacokinetic Properties
Following administration by nebulization, revefenacin is rapidly absorbed, and its conversion to this compound is also rapid.[5][13] Systemic exposure to this compound is significantly higher than that of revefenacin.[1][5]
Table 2: Pharmacokinetic Parameters of Revefenacin and this compound in COPD Patients
| Parameter | Revefenacin | This compound |
| Tmax (Time to Peak Plasma Concentration) | 14 to 31 minutes | Coincides with revefenacin |
| Terminal Elimination Half-life (t½) | 23 to 58 hours | 23 to 58 hours |
| Systemic Exposure (AUC Ratio, Metabolite:Parent) | - | ~4- to 6-fold higher |
| Plasma Protein Binding | 71% | 58% |
| Apparent Volume of Distribution (Vd) | 218 L (IV in healthy subjects) | Not specified |
| Oral Bioavailability | < 3% | Not applicable |
| Accumulation (after repeat dosing) | < 1.6-fold | < 1.6-fold |
Data compiled from multiple sources.[1][2][5][10]
Drug Interaction Profile
In vitro studies have assessed the potential for revefenacin and this compound to cause drug-drug interactions.
Table 3: In Vitro Drug Interaction Profile
| Parameter | Revefenacin | This compound |
| CYP Inhibition (Reversible) | No significant inhibition of major CYP enzymes | No significant inhibition of major CYP enzymes |
| CYP Induction | Little to no effect on CYP1A2, CYP2B6, and CYP3A4 | Little to no effect on CYP1A2, CYP2B6, and CYP3A4 |
| Transporter Substrate | P-gp, BCRP | OATP1B1, OATP1B3 |
Data from in vitro studies.[5]
At clinically relevant concentrations, neither revefenacin nor this compound is likely to cause significant drug-drug interactions mediated by cytochrome P450 enzymes.[5]
Experimental Protocols
Muscarinic Receptor Binding Affinity Assays
The binding affinities of revefenacin and this compound for the five human muscarinic receptor subtypes were determined using radioligand competition binding assays.[7]
Figure 3: General workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing cloned human M1, M2, M3, and M4 receptors, and commercially purchased membranes expressing the M5 receptor were used.[7]
-
Radioligand: [3H]THRX-134853 was utilized as the radioligand.[7] Another commonly used radioligand for muscarinic receptor binding is [3H]N-methylscopolamine ([3H]NMS).[10]
-
Assay Conditions: Assays were conducted in a HEPES buffer containing NaCl and MgCl2 at 37°C.[10]
-
Nonspecific Binding: Nonspecific binding was determined in the presence of a high concentration of a non-labeled antagonist, such as atropine.[7][10]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined from competition curves. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.
Pharmacokinetic and Mass Balance Studies
The absorption, metabolism, and excretion of revefenacin were evaluated in healthy male subjects using a [14C]-labeled version of the drug administered intravenously and orally.[10][11]
Detailed Methodology:
-
Study Design: A study involving healthy adult males (n=9) who received a single intravenous dose of 20 μg (~1 μCi) [14C]-revefenacin and/or a single oral solution dose of 200 μg (~10 μCi) [14C]-revefenacin.[10][11]
-
Sample Collection: Blood, urine, and feces were collected at various time points post-administration.[10]
-
Sample Analysis: Total radioactivity in the collected samples was measured. Plasma samples were also analyzed to identify and quantify revefenacin and its metabolites.[10] Concentrations of revefenacin and this compound in plasma and urine were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.
-
Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time data. The mass balance was determined by quantifying the total radioactivity recovered in urine and feces.[10]
Conclusion
Revefenacin is a long-acting muscarinic antagonist that undergoes rapid and extensive metabolism to its active metabolite, this compound. While this compound has a lower affinity for muscarinic receptors than the parent compound, its significantly higher systemic exposure suggests a contribution to the overall systemic antimuscarinic effects. A thorough understanding of the interplay between revefenacin and this compound is crucial for a complete characterization of the drug's pharmacological profile. The data presented in this document, derived from a range of in vitro and in vivo studies, provides a detailed technical foundation for researchers and professionals in the field of drug development.
References
- 1. Revefenacin: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Revefenacin? [synapse.patsnap.com]
- 4. Mechanism of Action | YUPELRI® (revefenacin) inhalation solution [yupelrihcp.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. revefenacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Revefenacin | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Revefenacin, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacology of THRX-195518: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
THRX-195518 is the primary and pharmacologically active metabolite of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Understanding the in vitro pharmacological profile of this compound is crucial for a comprehensive assessment of the clinical pharmacology of revefenacin, as the metabolite contributes to the overall systemic exposure. This technical guide provides a detailed overview of the in vitro pharmacology of this compound, focusing on its interaction with muscarinic receptors.
Receptor Binding Profile
This compound exhibits affinity for all five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Its binding affinity has been characterized as being 3- to 10-fold lower than that of its parent compound, revefenacin.[1]
Quantitative Binding Affinity Data
A comprehensive radioligand competition binding assay was conducted to determine the binding profile of this compound at the five human muscarinic receptor subtypes.[1] While the specific equilibrium dissociation constants (Ki) for this compound at each receptor subtype are not publicly available, the relative binding affinity compared to revefenacin has been reported. For the M3 receptor, this compound has a 10-fold lower binding affinity than revefenacin.[2][3][4]
| Receptor Subtype | This compound Binding Affinity (Ki) | Relative Affinity vs. Revefenacin |
| M1 | Data not publicly available | 3- to 10-fold lower |
| M2 | Data not publicly available | 3- to 10-fold lower |
| M3 | Data not publicly available | 10-fold lower[2][3][4] |
| M4 | Data not publicly available | 3- to 10-fold lower |
| M5 | Data not publicly available | 3- to 10-fold lower |
Functional Activity
In vitro functional assays have confirmed that this compound acts as a muscarinic receptor antagonist. The U.S. Food and Drug Administration (FDA) has concluded that this compound is an active metabolite that could contribute to the systemic antimuscarinic pharmacodynamic activity of revefenacin.
Experimental Protocols
Detailed experimental protocols for the specific in vitro studies on this compound are not publicly available. However, based on standard methodologies for characterizing muscarinic receptor ligands, the following protocols are representative of the likely experimental designs employed.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Objective: To determine the binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human muscarinic receptor subtypes are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
-
Binding Reaction: In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of the radiolabeled muscarinic antagonist, [³H]-N-methylscopolamine ([³H]NMS), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism Assay (e.g., Calcium Mobilization)
This assay measures the ability of a compound to inhibit the functional response induced by a known agonist, such as a change in intracellular calcium concentration.
Objective: To determine the functional potency of this compound as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5).
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the target muscarinic receptor are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to the wells to stimulate the receptors.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50).
Signaling Pathways
This compound, as a muscarinic antagonist, competitively binds to muscarinic receptors and blocks the binding of the endogenous agonist, acetylcholine. This prevents the activation of downstream signaling pathways.
-
Gq/11-Coupled Receptors (M1, M3, M5): By blocking these receptors, this compound prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a prevention of the release of intracellular calcium and the activation of protein kinase C (PKC).
-
Gi/o-Coupled Receptors (M2, M4): Antagonism of these receptors by this compound prevents the inhibition of adenylyl cyclase, thus blocking the decrease in cyclic AMP (cAMP) levels that would normally be induced by an agonist.
Conclusion
This compound is an active metabolite of revefenacin and a competitive antagonist of all five human muscarinic receptor subtypes. Its in vitro binding affinity is moderately lower than that of its parent compound. This pharmacological profile suggests that while revefenacin is the primary contributor to the therapeutic effect in the lungs, this compound may contribute to the systemic antimuscarinic effects observed. Further disclosure of quantitative binding and functional data would allow for a more precise characterization of its pharmacological profile.
References
An In-Depth Technical Guide to THRX-195518
Compound Identifier: THRX-195518 Molecular Formula: C35H42N4O5
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides a comprehensive technical overview of this compound, the major and pharmacologically active metabolite of the long-acting muscarinic antagonist (LAMA), Revefenacin. Revefenacin is indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] this compound is formed primarily through the hydrolysis of Revefenacin.[1][2][3] While it possesses a lower binding affinity for the M3 muscarinic receptor compared to its parent compound, its systemic exposure is significantly higher, making its characterization critical for understanding the complete pharmacological and safety profile of Revefenacin.[2][3][4] This guide details its metabolic generation, pharmacokinetic profile, receptor pharmacology, and the experimental methods used for its analysis.
Introduction and Background
This compound is the primary active metabolite of Revefenacin, a nebulized LAMA approved for the treatment of COPD.[1][2][5] Revefenacin exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (M1-M5), with a particular kinetic selectivity for the M3 receptor subtype, leading to bronchodilation.[1] Following administration, Revefenacin is rapidly metabolized, primarily via hydrolysis, to form this compound.[1][2][3]
While Revefenacin is the targeted therapeutic agent, the systemic exposure to this compound is approximately 4- to 6-fold greater than that of the parent drug after inhaled administration in COPD patients.[3] Consequently, a thorough understanding of this compound's properties is essential for a complete assessment of Revefenacin's clinical pharmacology.
Metabolism and Pharmacokinetics
The primary metabolic pathway for Revefenacin is the hydrolysis of its primary amide to a carboxylic acid, which results in the formation of this compound.[3] This conversion occurs rapidly, with the time to peak plasma concentration (Tmax) of the metabolite often coinciding with that of Revefenacin, typically between 14 to 31 minutes post-nebulization.[3]
The metabolism is primarily mediated by enzymatic hydrolysis, with a minor role for cytochrome P450 enzymes.[1][6] Both Revefenacin and this compound are eliminated predominantly through the hepatobiliary and fecal routes, with negligible renal excretion.[2][4] The terminal plasma elimination half-life for both the parent drug and this compound is long, ranging from 23 to 58 hours in patients with COPD.[3]
The following tables summarize key pharmacokinetic parameters for this compound following inhaled administration of single doses of Revefenacin in healthy subjects.
Table 1: Plasma Pharmacokinetic Parameters of this compound. [4]
| Parameter | Revefenacin 175 µg Dose | Revefenacin 700 µg Dose |
| Cmax (ng/mL) | Data not specified | Data not specified |
| AUC (ng·h/mL) | Data not specified | Data not specified |
| Tmax (min) | 15 | 15 |
Note: Specific Cmax and AUC values were not provided in the excerpted text, but it was noted that exposure increased slightly more than dose-proportionally. Increasing the Revefenacin dose 4-fold resulted in a 5.0- to 5.5-fold increase in this compound exposure.[6]
Table 2: Protein Binding and Elimination.
| Compound | Human Plasma Protein Binding | Primary Route of Elimination |
| Revefenacin | 71%[3] | Hepatic-biliary / Fecal[2][4] |
| This compound | 58%[3] | Hepatic-biliary / Fecal[2][4] |
Signaling Pathway and Mechanism of Action
This compound, like its parent compound, is a muscarinic antagonist. It acts by competitively inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype located on airway smooth muscle. This antagonism prevents the downstream signaling cascade that leads to calcium mobilization and smooth muscle contraction, thereby resulting in bronchodilation.[1]
In vitro pharmacological studies have shown that this compound has a binding affinity for the M3 receptor that is approximately 10-fold lower than that of Revefenacin.[2][4][5] Despite its lower potency, its significantly higher systemic concentration necessitates its consideration in the overall pharmacological effect. However, receptor occupancy analysis suggests that this compound's contribution to systemic pharmacology is minimal compared to Revefenacin after inhaled administration.[2][4][5]
Caption: Competitive antagonism of the M3 receptor by Revefenacin and this compound, blocking bronchoconstriction.
Experimental Protocols
The characterization of this compound involves several key experimental methodologies.
Objective: To determine the concentration-time profiles of Revefenacin and this compound in plasma.
Methodology:
-
Sample Collection: Plasma samples are collected from subjects at predetermined time points following the administration of Revefenacin.
-
Sample Preparation: Samples are processed, often involving protein precipitation or solid-phase extraction, to isolate the analytes.
-
Quantification: Concentrations of Revefenacin and this compound are measured using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[7]
-
Data Analysis: The concentration-time data is analyzed using non-linear mixed-effects modeling (e.g., population PK analysis) to determine key pharmacokinetic parameters such as Cmax, AUC, and half-life.[7][8] A two-compartment model with first-order absorption and elimination is often used for Revefenacin, with this compound parameters estimated sequentially.[7][8]
Caption: Standard workflow for the pharmacokinetic analysis of this compound from clinical samples.
Objective: To determine the binding affinity of this compound for muscarinic receptors relative to Revefenacin.
Methodology:
-
Receptor Preparation: Membranes from cells expressing specific human muscarinic receptor subtypes (e.g., hM3) are prepared.
-
Competitive Binding: The cell membranes are incubated with a radiolabeled ligand known to bind to the receptor (e.g., [³H]-N-methylscopolamine).
-
Test Compound Addition: Increasing concentrations of the test compounds (Revefenacin and this compound) are added to displace the radioligand.
-
Measurement: The amount of bound radioactivity is measured after separating bound from free radioligand (e.g., via filtration).
-
Data Analysis: The data are used to calculate the inhibition constant (Ki) or IC50 value for each compound, providing a measure of binding affinity.
Conclusion
This compound is the principal and active metabolite of Revefenacin. Although it exhibits a lower affinity for the M3 muscarinic receptor than its parent drug, its formation is rapid and its systemic exposure is substantially higher. The comprehensive pharmacokinetic and pharmacodynamic profiling of this compound is therefore indispensable for a complete understanding of the clinical safety and efficacy of Revefenacin therapy in patients with COPD. The analytical and modeling methodologies described herein represent the standard for characterizing this important metabolite in drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Revefenacin, a Long‐Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo‐ and Positive‐Controlled Thorough QT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
THRX-195518: A Comprehensive Technical Review of its Discovery and Metabolic Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of THRX-195518, the primary and pharmacologically active metabolite of the long-acting muscarinic antagonist (LAMA), Revefenacin. Revefenacin is indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Understanding the characteristics of this compound is crucial for a comprehensive grasp of Revefenacin's overall clinical profile, including its efficacy and safety. This document details the discovery of this compound through metabolic studies of Revefenacin, its metabolic synthesis, pharmacokinetic profile, and pharmacological activity.
Discovery and Metabolic Synthesis of this compound
The discovery of this compound is intrinsically linked to the clinical development of its parent drug, Revefenacin. It was identified as the major circulating metabolite in humans following the administration of Revefenacin.[1][2] The primary metabolic pathway for Revefenacin is the hydrolysis of its primary amide group to form the carboxylic acid metabolite, this compound.[3][4] This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2D6.[3]
While direct chemical synthesis protocols for this compound are not publicly available, which suggests it is primarily studied as a metabolite, its formation from Revefenacin is a well-characterized enzymatic process.
Metabolic Pathway of Revefenacin to this compound
The metabolic conversion of Revefenacin to this compound is a critical aspect of its pharmacology. Following administration, particularly via inhalation, Revefenacin undergoes extensive metabolism.
References
- 1. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
THRX-195518: A Preclinical and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
THRX-195518 is the primary and pharmacologically active metabolite of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological activity, pharmacokinetic profile, and metabolic pathways. The information is intended to serve as a technical guide for researchers and professionals involved in drug development and respiratory pharmacology.
Mechanism of Action
This compound, like its parent drug revefenacin, functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It exhibits affinity for all five human muscarinic receptor subtypes (M1-M5).[2] The antagonism of M3 receptors on airway smooth muscle leads to bronchodilation, which is the therapeutic goal in COPD management.[1] While active, this compound has a lower binding affinity for the M3 receptor compared to revefenacin.[3][4]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from various preclinical and clinical pharmacology studies involving this compound.
Table 1: Receptor Binding and Functional Activity
| Parameter | Value | Species/System | Reference |
| M3 Receptor Binding Affinity (vs. Revefenacin) | 10-fold lower | In vitro | [3][4] |
| M1-M5 Receptor Binding Affinity (vs. Revefenacin) | 3-fold to 10-fold lower | In vitro (Competition binding assays) | [2] |
| hM3 Receptor Dissociation (t1/2) | 11 minutes | CHO-K1 cells | [5] |
| Functional Antagonism in Rat Trachea (t1/2) | 1.1 hours | Isolated rat trachea | [5] |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Value | Condition | Reference |
| Plasma Protein Binding | 58% | Human plasma (in vitro) | [6] |
| Terminal Plasma Elimination Half-life | 23 to 58 hours | COPD patients (once-daily dosing) | [6] |
| Contribution to Total Systemic Exposure (AUC) at Steady State | ~76% | COPD patients | [2][5] |
| Plasma Exposure (AUC) vs. Revefenacin | 4- to 6-fold higher | COPD patients (inhaled administration) | [6] |
| Cmax in Moderate Hepatic Impairment (vs. Normal) | 1.5-fold increase | Humans | [7] |
| AUCinf in Moderate Hepatic Impairment (vs. Normal) | 2.8-fold increase | Humans | [7] |
| Cmax in Severe Renal Impairment (vs. Normal) | 1.8-fold higher | Humans | [7] |
| AUCinf in Severe Renal Impairment (vs. Normal) | 2.7-fold higher | Humans | [7] |
Table 3: Metabolism and Excretion of Revefenacin and Formation of this compound
| Parameter | Value | Route of Administration | Reference |
| This compound as % of Total Radioactivity in Plasma | 14.3% | Intravenous [14C]-revefenacin | [3][4] |
| This compound as % of Total Radioactivity in Plasma | 12.5% | Oral [14C]-revefenacin | [3][4] |
| This compound Excreted in Feces (% of Administered Dose) | 18.8% | Intravenous [14C]-revefenacin | [3][4] |
| This compound Excreted in Feces (% of Administered Dose) | 9.4% | Oral [14C]-revefenacin | [3][4] |
Experimental Protocols
Detailed experimental methodologies for the key studies cited are summarized below.
Radioligand Kinetic Binding Assay
-
Objective: To determine the dissociation rate of this compound from the human M3 muscarinic receptor.[5]
-
System: Chinese Hamster Ovary (CHO-K1) cells transfected with the human M3 receptor.[5]
-
Radioligand: [3H]-N-methyl scopolamine.[5]
-
Method: Kinetic binding assays were performed to measure the association (kon) and dissociation (koff) rate constants. The half-life (t1/2) of dissociation was calculated from the koff.[5]
Functional Antagonism in Isolated Trachea
-
Objective: To assess the functional antimuscarinic activity and duration of action of this compound.[5]
-
System: Isolated trachea from rats.[5]
-
Method: The tissue was mounted in an organ bath and contracted with acetylcholine. The ability of this compound to produce a concentration-dependent antagonism of the acetylcholine-mediated contraction was measured. The half-life of the antagonistic effect was determined.[5]
In Vitro Metabolism Studies
-
Objective: To identify the metabolic pathways of revefenacin and the formation of this compound.[2]
-
Systems: Human, rat, dog, rabbit, and mouse hepatocytes; human lung microsomes and S9 fractions.[2]
-
Method: Revefenacin was incubated with the different cellular and subcellular preparations. The metabolites formed were identified and quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[2]
Human Pharmacokinetic Studies
-
Objective: To determine the absorption, metabolism, and excretion of revefenacin and the pharmacokinetic profile of this compound in healthy subjects and patients with COPD, including those with renal or hepatic impairment.[4][7]
-
Study Design: Open-label, single-dose, and repeat-dose studies were conducted.[7][8]
-
Administration: [14C]-labeled revefenacin was administered intravenously and orally to healthy subjects. Unlabeled revefenacin was administered via nebulization to COPD patients and subjects with renal or hepatic impairment.[4][7]
-
Sample Collection: Plasma, urine, and feces were collected at various time points.[4]
-
Analysis: Concentrations of revefenacin and its metabolites, including this compound, were measured using validated analytical methods. Pharmacokinetic parameters such as AUC, Cmax, and half-life were calculated.[9][10]
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathway leading to the formation of this compound and its mechanism of action at the cellular level.
Caption: Metabolic conversion of Revefenacin to this compound.
Caption: Mechanism of action of this compound at the M3 receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preclinical Safety and Toxicology of THRX-195518
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: THRX-195518 is a fictional compound. The following data and text are for illustrative purposes only and do not represent any real-world therapeutic agent.
Executive Summary
This document provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, a novel inhibitor of the Janus kinase (JAK) signaling pathway. The studies summarized herein were conducted to characterize the potential toxicities of this compound and to establish a safe starting dose for first-in-human clinical trials. The data presented are from a series of in vitro and in vivo studies conducted in accordance with Good Laboratory Practice (GLP) regulations. Overall, this compound demonstrated a generally well-tolerated safety profile in preclinical models, with a clearly defined no-observed-adverse-effect level (NOAEL).
Introduction
This compound is a potent and selective small molecule inhibitor of the JAK1/JAK2 signaling pathway, which is implicated in the pathogenesis of various autoimmune and inflammatory diseases. By modulating the production of pro-inflammatory cytokines, this compound is being investigated as a potential therapeutic agent for the treatment of rheumatoid arthritis. This guide details the key findings from the preclinical safety and toxicology program for this compound.
In Vitro Toxicology
A battery of in vitro toxicology assays was conducted to assess the potential for genotoxicity, phototoxicity, and off-target pharmacological effects.
Genotoxicity
This compound was evaluated for its potential to induce gene mutations and chromosomal damage.
Table 1: Summary of In Vitro Genotoxicity Studies
| Assay | Test System | Concentration Range (µM) | Metabolic Activation | Result |
| Ames Test | S. typhimurium, E. coli | 0.1 - 5000 | With and Without S9 | Negative |
| Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | 1 - 100 | With and Without S9 | Negative |
| Mouse Lymphoma Assay (MLA) | L5178Y/TK+/- Mouse Lymphoma Cells | 0.5 - 50 | With and Without S9 | Negative |
Experimental Protocols: In Vitro Genotoxicity
-
Ames Test: The bacterial reverse mutation assay (Ames test) was performed using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA. This compound was tested at concentrations up to 5000 µM in the presence and absence of a rat liver S9 metabolic activation system.
-
Chromosomal Aberration Test: Human peripheral blood lymphocytes were treated with this compound for 4 hours in the presence and absence of S9 mix, followed by a recovery period. Metaphase cells were then harvested, stained, and scored for chromosomal aberrations.
-
Mouse Lymphoma Assay (MLA): L5178Y/TK+/- mouse lymphoma cells were exposed to this compound for 4 hours with and without S9 activation. The frequency of trifluorothymidine (TFT)-resistant mutants was determined to assess the potential for induced mutations at the thymidine (B127349) kinase (TK) locus.
In Vivo Toxicology
In vivo toxicology studies were conducted in two species, a rodent (Sprague-Dawley rat) and a non-rodent (Beagle dog), to evaluate the systemic toxicity of this compound following repeated oral administration.
Single-Dose and Dose-Range Finding Studies
Acute oral toxicity studies in rats established a maximum tolerated dose (MTD) of 1000 mg/kg. Dose-range finding studies informed the dose selection for the pivotal repeat-dose toxicology studies.
Repeat-Dose Toxicology
Table 2: 28-Day Repeat-Dose Oral Toxicology in Sprague-Dawley Rats
| Dose Group (mg/kg/day) | Key Observations | NOAEL (mg/kg/day) |
| 0 (Vehicle) | No treatment-related findings | - |
| 10 | No treatment-related findings | 10 |
| 50 | Mild, reversible decreases in lymphocyte counts | - |
| 200 | Decreased lymphocyte and red blood cell counts; increased liver enzymes (ALT, AST) | - |
Table 3: 28-Day Repeat-Dose Oral Toxicology in Beagle Dogs
| Dose Group (mg/kg/day) | Key Observations | NOAEL (mg/kg/day) |
| 0 (Vehicle) | No treatment-related findings | - |
| 5 | No treatment-related findings | 5 |
| 25 | Mild, reversible decreases in lymphocyte and neutrophil counts | - |
| 100 | Decreased lymphocyte, neutrophil, and red blood cell counts; gastrointestinal upset | - |
Experimental Protocols: Repeat-Dose Toxicology
-
Animals: Healthy, young adult Sprague-Dawley rats and Beagle dogs were used. Animals were group-housed in environmentally controlled conditions with ad libitum access to food and water.
-
Dosing: this compound was formulated in a 0.5% methylcellulose (B11928114) solution and administered once daily via oral gavage.
-
Monitoring: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly. Hematology, clinical chemistry, and urinalysis were performed at baseline and at the end of the study.
-
Pathology: At the end of the 28-day treatment period, a full necropsy was performed on all animals. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.
Safety Pharmacology
A safety pharmacology core battery of studies was conducted to assess the potential effects of this compound on the central nervous, cardiovascular, and respiratory systems.
Table 4: Summary of Safety Pharmacology Studies
| System | Assay | Species | Key Findings |
| Central Nervous | Irwin Test | Rat | No adverse effects on neurobehavioral parameters |
| Cardiovascular | hERG Patch Clamp | HEK293 Cells | IC50 > 30 µM |
| Cardiovascular | Telemetry in Conscious Beagle Dogs | Beagle Dog | No effects on blood pressure, heart rate, or ECG intervals |
| Respiratory | Whole Body Plethysmography | Rat | No effects on respiratory rate or tidal volume |
Experimental Protocols: Safety Pharmacology
-
Irwin Test: A functional observational battery was performed in rats following a single oral dose of this compound to assess potential effects on behavior, autonomic function, and sensorimotor reflexes.
-
hERG Patch Clamp: The potential for this compound to inhibit the hERG potassium channel was evaluated using a whole-cell patch-clamp assay in HEK293 cells stably expressing the hERG channel.
-
Cardiovascular Telemetry: Conscious Beagle dogs implanted with telemetry transmitters were administered a single oral dose of this compound. Blood pressure, heart rate, and electrocardiogram (ECG) parameters were continuously monitored.
-
Whole Body Plethysmography: The effects of a single oral dose of this compound on respiratory function were assessed in unrestrained rats using whole-body plethysmography.
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action: JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
General Workflow for In Vivo Toxicology Studies
Methodological & Application
Application Notes and Protocols for TH-RX-195518 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
THRX-195518 is the primary active metabolite of Revefenacin, a long-acting muscarinic antagonist (LAMA) used in the treatment of chronic obstructive pulmonary disease (COPD). The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype, leading to bronchodilation. Additionally, recent in silico and in vitro studies suggest a potential role for this compound as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), indicating a possible neuroprotective effect.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its activity at the M3 muscarinic receptor and its potential effects on the mGlu2 receptor. The protocols include a radioligand binding assay to determine receptor affinity, a calcium mobilization assay to assess functional antagonism, and a cell viability assay to evaluate neuroprotective potential.
Data Presentation
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Method |
| This compound | M3 | ~10-fold lower than Revefenacin | Radioligand Binding Assay |
| Revefenacin | M3 | High Affinity | Radioligand Binding Assay |
Table 2: Functional Antagonism of M3 Receptor by this compound
| Compound | Assay | Endpoint | Potency (IC₅₀) |
| This compound | Calcium Mobilization | Inhibition of agonist-induced Ca²⁺ release | To be determined |
Table 3: In Vitro Neuroprotective Effect of this compound
| Compound | Cell Line | Assay | Effect |
| This compound | SH-SY5Y | MTT Assay | Increased cell viability against glutamate-induced toxicity[1] |
Signaling Pathways
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples through Gαq/11. Upon activation by an agonist like acetylcholine, Gαq/11 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to smooth muscle contraction. This compound, as a competitive antagonist, blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade.
Putative mGlu2 Receptor Positive Allosteric Modulation
The metabotropic glutamate receptor 2 (mGlu2) is a Gi/o-coupled GPCR. Its activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Positive allosteric modulators (PAMs) of mGlu2 do not activate the receptor directly but bind to a distinct site to enhance the receptor's response to glutamate. This compound has been identified in silico as a potential mGlu2 PAM. In vitro studies have shown it can protect against glutamate-induced neurotoxicity in SH-SY5Y cells, an effect consistent with mGlu2 activation[1].
Experimental Protocols
M3 Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity (Kᵢ) of this compound for the human M3 muscarinic receptor.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-4-DAMP.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Atropine (B194438) (1 µM final concentration).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: Scintillation counter, 96-well plates, filter mats.
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding), 1 µM atropine (for non-specific binding), or this compound dilution.
-
50 µL of [³H]-NMS at a concentration near its Kₑ (e.g., 0.5-1.0 nM).
-
100 µL of the M3 receptor-containing membrane suspension (protein concentration of 50-200 µg/mL).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filter mats.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
M3 Muscarinic Receptor Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize the increase in intracellular calcium induced by a muscarinic agonist.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Carbachol or acetylcholine.
-
Test Compound: this compound.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Workflow Diagram:
Procedure:
-
Seed CHO-M3 cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Remove the culture medium and load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.
-
Incubate the plate for 45-60 minutes at 37°C.
-
Remove the dye solution and replace it with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a pre-determined EC₈₀ concentration of a muscarinic agonist (e.g., carbachol).
-
Immediately measure the change in fluorescence over time.
-
Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC₅₀ value.
SH-SY5Y Cell Viability (MTT) Assay for Neuroprotection
This assay assesses the potential of this compound to protect against glutamate-induced cytotoxicity in the human neuroblastoma cell line SH-SY5Y, as an indirect measure of its potential mGlu2 PAM activity[1].
Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS and antibiotics.
-
Glutamate: L-glutamic acid solution.
-
Test Compound: this compound.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.
-
Instrumentation: Microplate reader capable of measuring absorbance at 570 nm.
Workflow Diagram:
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
The next day, treat the cells with:
-
Vehicle control.
-
Glutamate at a concentration known to induce cytotoxicity.
-
This compound at various concentrations.
-
This compound in combination with glutamate.
-
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
Application Notes and Protocols for the Quantification of THRX-195518 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
THRX-195518 is the primary and pharmacologically active metabolite of revefenacin, a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] Revefenacin is administered via nebulization and undergoes rapid hydrolysis to form this compound.[2][3] Monitoring the plasma concentrations of this compound is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a comprehensive understanding of the drug's disposition and its contribution to the overall therapeutic effect.
This document provides a detailed protocol for the sensitive and robust quantification of this compound in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for use in a research or drug development setting and should be validated according to regulatory guidelines such as those from the FDA or EMA before implementation in clinical studies.
Bioanalytical Method: Quantification of this compound by LC-MS/MS
This method outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., D4-THRX-195518)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
Experimental Protocols
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standard of this compound and its SIL-IS and dissolve in an appropriate solvent (e.g., DMSO or Methanol) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the SIL-IS primary stock solution with 50:50 acetonitrile/water to a final concentration of 10 ng/mL.
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Allow frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add 150 µL of the internal standard working solution (10 ng/mL in acetonitrile) to each tube. The acetonitrile will precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and centrifuge before injection into the LC-MS/MS system.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ion m/z values for this compound and its SIL-IS need to be determined by direct infusion of the compounds into the mass spectrometer. The collision energy (CE) and other compound-dependent parameters should be optimized to achieve the highest signal intensity.
-
Data Presentation
The quantitative performance of the bioanalytical method should be summarized in a clear and concise manner. The following table provides an example of the expected performance characteristics based on published data and typical method validation parameters.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.005 ng/mL |
| Precision (CV%) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Minimal matrix effect observed |
| Stability | Analyte stable under various storage and processing conditions | Stable for at least 3 freeze-thaw cycles and for 24 hours at room temperature |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the methodologies and biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Signaling pathway of muscarinic antagonists Revefenacin and this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. This application note serves as a comprehensive guide for researchers and scientists involved in the development of revefenacin. Adherence to this protocol, followed by a full method validation, will ensure the generation of high-quality data for pharmacokinetic assessments and other research applications.
References
Application Note: A Robust LC-MS/MS Method for the Quantification of THRX-195518 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
THRX-195518 is the primary and active metabolite of Revefenacin, a long-acting muscarinic antagonist used for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] The main metabolic pathway for Revefenacin is hydrolysis, which forms this compound.[2][3][4] Monitoring the levels of this compound in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
This compound has a monoisotopic mass of 598.315520468 and a chemical formula of C35H42N4O5.[5] Given its role as a key metabolite, a reliable analytical method is essential for understanding the complete pharmacokinetic profile of Revefenacin.
Signaling and Metabolic Pathways
The metabolic conversion of Revefenacin to its active metabolite, this compound, is a critical step in its biotransformation. This hydrolysis reaction is the major metabolic pathway for the parent drug.[2][3][4]
Metabolic pathway of Revefenacin to this compound.
Experimental Protocols
This section details the complete protocol for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Data Presentation: Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.99 | 1 |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 599.3 | To be determined | To be optimized | To be optimized |
| Internal Std. | To be determined | To be determined | To be optimized | To be optimized |
Note: The specific product ions and optimal MS parameters for this compound would need to be determined experimentally through infusion and compound optimization on the specific mass spectrometer being used.
Table 3: Precision and Accuracy
| QC Level (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| Low (3) | < 15% | ± 15% |
| Mid (100) | < 15% | ± 15% |
| High (800) | < 15% | ± 15% |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol from sample handling to final data analysis.
Experimental workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of this compound in human plasma. The simple protein precipitation extraction procedure and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in support of pharmacokinetic studies in drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for THRX-195518 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
THRX-195518 is the primary and major active metabolite of Revefenacin, a long-acting muscarinic antagonist.[1][2][3] Revefenacin is indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] this compound is formed via hydrolysis of Revefenacin.[1][2][4] Like its parent compound, this compound functions as a competitive antagonist of muscarinic cholinergic receptors, although it exhibits a tenfold lower binding affinity for the M3 receptor compared to Revefenacin.[1][2][3][5] The antagonism of M3 receptors in the airways is a key mechanism for bronchodilation.[1] Recent in silico studies have also suggested a potential role for this compound as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), where it may preserve cell viability against glutamate-induced toxicity.[4]
These application notes provide a detailed protocol for a cell-based assay to characterize the antagonist activity of this compound on the M3 muscarinic receptor. The described assay measures the inhibition of acetylcholine-induced calcium mobilization in a human cell line endogenously expressing the M3 receptor.
Signaling Pathway of M3 Muscarinic Receptor and this compound Inhibition
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples through Gαq/11. Upon binding of the endogenous agonist, acetylcholine (B1216132) (ACh), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores. This compound, as a competitive antagonist, blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this downstream signaling cascade and the subsequent increase in intracellular calcium.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of THRX-195518 in Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of THRX-195518, the primary active metabolite of the long-acting muscarinic antagonist (LAMA) Revefenacin. This document outlines its pharmacological properties, potential research applications, and detailed protocols for in vitro and in vivo studies in the context of respiratory disease research, particularly Chronic Obstructive Pulmonary Disease (COPD).
Introduction
This compound is the major hydrolytic metabolite of Revefenacin, an inhaled bronchodilator approved for the maintenance treatment of COPD.[1][2] While Revefenacin is the administered drug, its metabolite this compound exhibits significant systemic exposure, approximately 4- to 6-fold higher than the parent compound following inhaled administration.[2] Understanding the activity of this compound is crucial for a complete characterization of Revefenacin's pharmacological profile. These notes provide guidance for researchers interested in investigating the effects of this compound on the respiratory system.
Pharmacological Profile of this compound
The primary mechanism of action of this compound, like its parent compound, is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, which mediates bronchoconstriction. By blocking M3 muscarinic receptors on airway smooth muscle, this compound contributes to bronchodilation.
Data Summary: Pharmacokinetics and Receptor Binding
| Parameter | Value | Species | Reference |
| Formation | Primary metabolite of Revefenacin via hydrolysis.[1][2][3] | Human | [1][2][3] |
| Systemic Exposure (AUC) | ~4- to 6-fold higher than Revefenacin after inhaled administration of the parent drug. | Human (COPD patients) | [2] |
| Plasma Protein Binding | 58% | Human | [2] |
| Terminal Plasma Half-Life | 23 to 58 hours | Human (COPD patients) | [2] |
| M3 Receptor Binding Affinity | 10-fold lower than Revefenacin.[3][4][5][6] | In vitro | [3][4][5][6] |
| Elimination | Primarily via the hepatobiliary route with negligible renal excretion.[3][4] | Human | [3][4] |
Research Applications in Respiratory Biology
The study of this compound can provide valuable insights into several areas of respiratory research:
-
Long-Acting Muscarinic Antagonist (LAMA) Pharmacology: Elucidating the contribution of a major, long-half-life metabolite to the overall therapeutic effect and safety profile of a LAMA.
-
Muscarinic Receptor Biology: Investigating the kinetics and functional consequences of M3 receptor antagonism in airway smooth muscle and other cell types.
-
Drug Metabolism and Pharmacokinetics (DMPK): Studying the impact of hydrolysis on drug activity and duration of action in the context of inhaled therapies.
-
Translational Respiratory Models: Using this compound as a tool compound in preclinical models of COPD and asthma to dissect the role of muscarinic receptor blockade.[7][8]
Experimental Protocols
Protocol 1: In Vitro Assessment of M3 Muscarinic Receptor Antagonism in Human Airway Smooth Muscle Cells
Objective: To determine the functional antagonist potency of this compound at the M3 muscarinic receptor in a primary human cell-based assay.
Methodology:
-
Cell Culture:
-
Culture primary human airway smooth muscle cells (hASMCs) in a suitable growth medium (e.g., SmGM-2) at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and reach confluence.
-
Serum-starve the cells for 24 hours prior to the assay to reduce basal signaling.
-
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare a concentration range of this compound (e.g., 10 pM to 10 µM) in a physiological buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) at its EC80 concentration.
-
Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced calcium response for each concentration of this compound.
-
Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.
-
The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal agonist response.
-
Diagram: In Vitro M3 Receptor Antagonism Workflow
Caption: Workflow for assessing M3 receptor antagonism.
Protocol 2: In Vivo Assessment of Bronchoprotective Effects in a Guinea Pig Model of Bronchoconstriction
Objective: To evaluate the ability of this compound to protect against acetylcholine-induced bronchoconstriction in an animal model.
Methodology:
-
Animal Model:
-
Use male Dunkin-Hartley guinea pigs, which are a well-established model for airway hyperreactivity.[7]
-
Acclimatize animals for at least one week before the experiment.
-
-
Drug Administration:
-
Administer this compound via intratracheal instillation or inhalation to conscious and restrained animals.
-
Include a vehicle control group and a positive control group (e.g., Revefenacin or another known LAMA).
-
Dose-ranging studies should be performed to determine the optimal dose.
-
-
Measurement of Airway Resistance:
-
At a predetermined time point after drug administration (e.g., 1, 6, 12, or 24 hours), anesthetize the animals.
-
Measure baseline airway resistance using a whole-body plethysmograph or a specialized lung function measurement system like FlexiVent.
-
Induce bronchoconstriction by administering an aerosolized solution of acetylcholine.
-
Continuously monitor and record the changes in airway resistance.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the acetylcholine-induced increase in airway resistance for each treatment group compared to the vehicle control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the bronchoprotective effect.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Respiratory Diseases - Aragen Bioscience [aragenbio.com]
- 8. pharmidex.com [pharmidex.com]
Application Notes and Protocols for THRX-195518 in Muscarinic Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
THRX-195518 is the primary and pharmacologically active metabolite of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Understanding the interaction of this compound with muscarinic acetylcholine (B1216132) receptors (mAChRs) is crucial for a comprehensive assessment of revefenacin's overall pharmacological profile and for exploring the potential of this compound as a research tool in its own right. These application notes provide a summary of the known characteristics of this compound and detailed protocols for its further investigation in the context of muscarinic receptor signaling.
This compound is formed via the hydrolysis of the primary amide group of revefenacin.[1] While its contribution to the systemic antimuscarinic effects of revefenacin is considered, it exhibits a distinct binding profile compared to the parent compound.[1]
Data Presentation
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been characterized relative to its parent compound, revefenacin.
| Receptor Subtype | This compound Binding Affinity vs. Revefenacin |
| M1 | 3- to 10-fold lower |
| M2 | 3- to 10-fold lower |
| M3 | 3- to 10-fold lower[2][3][4][5] |
| M4 | 3- to 10-fold lower |
| M5 | 3- to 10-fold lower |
Table 1: Comparative binding affinity of this compound at human muscarinic receptor subtypes. Data sourced from competitive binding assays.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathways of muscarinic receptors and a typical experimental workflow for characterizing the pharmacological activity of this compound.
Caption: Canonical signaling pathways for Gq/11 and Gi/o-coupled muscarinic receptors.
Caption: Experimental workflow for characterizing this compound at muscarinic receptors.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound
This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
This compound
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Non-specific binding control: Atropine (1 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), a fixed concentration of [³H]-NMS (e.g., 0.5 nM), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding wells, add assay buffer instead of this compound. For non-specific binding wells, add 1 µM atropine.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for this compound
This protocol is used to assess the functional antagonist activity of this compound at Gq/11-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
This compound
-
Muscarinic agonist: Carbachol (B1668302)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate at 37°C for 60 minutes.
-
Compound Addition (Antagonist Mode):
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then add a pre-determined EC₈₀ concentration of carbachol to all wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the carbachol response against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression.
-
Conclusion
This compound is an active metabolite of revefenacin with a lower, but still notable, affinity for all five human muscarinic receptor subtypes. The provided protocols offer a framework for researchers to further characterize the binding and functional properties of this compound. Such studies are essential for a complete understanding of the pharmacology of revefenacin and for evaluating the utility of this compound as a tool for investigating muscarinic receptor signaling.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: THRX-195518 Solubility and Stability Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
THRX-195518 is a metabolite of interest in pharmaceutical development. A comprehensive understanding of its solubility and stability is paramount for the formulation of effective and safe drug products. This document provides a detailed protocol for assessing the solubility and stability of this compound, in line with established regulatory guidelines. The methodologies outlined herein are designed to generate robust data to support preclinical and clinical development. While specific experimental data for this compound is not publicly available, this document presents predicted solubility data and a comprehensive testing strategy.
Data Presentation
The solubility of a drug substance is a critical determinant of its bioavailability. The following table summarizes the predicted physicochemical properties of this compound.
Table 1: Predicted Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| Water Solubility | 0.0109 mg/mL | ALOGPS[1] |
| logP | 3.68 | ALOGPS[1] |
| logS | -4.7 | ALOGPS[1] |
| pKa (Strongest Acidic) | 3.73 | Chemaxon[1] |
| pKa (Strongest Basic) | 8.9 | Chemaxon[1] |
Experimental Protocols
The following protocols are designed to assess the solubility and stability of this compound. These protocols are based on general guidelines for pharmaceutical testing and should be adapted as needed based on the specific characteristics of the compound.
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Water (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vials
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, PBS, ethanol, methanol, DMSO).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in each solvent based on the measured concentration and the dilution factor.
Protocol 2: Stability Testing
Objective: To evaluate the stability of this compound under various environmental conditions to determine its shelf life and appropriate storage conditions.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate container closure system
-
HPLC system
Procedure:
-
Package a sufficient quantity of this compound from at least three primary batches into the proposed container closure system.[2]
-
Place the samples in stability chambers under the following conditions:
-
Long-term storage: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate storage: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated storage: 40°C ± 2°C / 75% RH ± 5% RH[3]
-
-
For photostability testing, expose the samples to a light source according to ICH Q1B guidelines.
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term storage; 0, 1, 3, and 6 months for accelerated storage).[3][4]
-
At each time point, analyze the samples for the following parameters:
-
Appearance
-
Assay (potency)
-
Degradation products
-
Moisture content
-
-
Use a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Protocol 3: Stress Testing
Objective: To identify potential degradation products and pathways and to assess the intrinsic stability of this compound.[5]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Heat source
-
Light source
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2 and keep at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) for a defined period.[5]
-
Photolytic Degradation: Expose solid or dissolved this compound to a light source as per ICH Q1B guidelines.
-
Analyze all stressed samples using a validated HPLC method to identify and quantify degradation products.
Mandatory Visualizations
Caption: Experimental workflow for equilibrium solubility determination.
Caption: Workflow for the stability testing of this compound.
Caption: Logical relationship for stress testing of this compound.
References
Application Notes and Protocols for Pharmacokinetic Studies of THRX-195518 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for conducting pharmacokinetic (PK) studies of the investigational compound THRX-195518 in common preclinical animal models. The protocols detailed herein are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is a critical step in its development as a potential therapeutic agent.[1][2][3] Adherence to these guidelines will ensure the generation of robust and reproducible data to support regulatory submissions and inform clinical trial design.[3][4][5]
Animal Model Selection
The selection of appropriate animal models is crucial for obtaining meaningful preclinical data that can be extrapolated to humans.[2][4] For small molecule drugs like this compound, rodents are typically used in initial PK screening, followed by studies in larger animals to understand inter-species differences.[6]
Recommended Animal Models:
-
Rodents:
-
Species: Sprague-Dawley Rat
-
Species: CD-1 Mouse
-
Justification: Rats and mice are widely used in preclinical studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[2][6] The Sprague-Dawley rat, in particular, has drug transporters that show good correlation with human oral drug absorption.[2]
-
-
Non-Rodents:
-
Species: Beagle Dog
-
Justification: The dog is a common non-rodent species used in toxicology and pharmacokinetic studies to provide data in a second, larger species as required by regulatory agencies.[6]
-
All animal experiments must be conducted in accordance with the guidelines established by an Institutional Animal Care and Use Committee (IACUC) and should adhere to the principles of the "3Rs" (Replacement, Reduction, and Refinement) to ensure animal welfare.[7][8][9]
Data Presentation: Summary of Pharmacokinetic Parameters
Non-compartmental analysis (NCA) is a standard method for deriving key pharmacokinetic parameters from concentration-time data without making assumptions about the underlying physiological compartments.[10][11][12][13][14] The following tables summarize hypothetical single-dose pharmacokinetic parameters for this compound in various animal models following intravenous (IV) and oral (PO) administration.
Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound
| Parameter | Units | Mouse (1 mg/kg) | Rat (1 mg/kg) | Dog (0.5 mg/kg) |
| C₀ | ng/mL | 1200 | 1050 | 850 |
| AUC₀-last | ngh/mL | 1850 | 2200 | 2500 |
| AUC₀-inf | ngh/mL | 1900 | 2250 | 2550 |
| CL | mL/h/kg | 526 | 444 | 196 |
| Vd | L/kg | 1.5 | 1.8 | 1.2 |
| t₁/₂ | h | 2.0 | 2.8 | 4.3 |
Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound
| Parameter | Units | Mouse (10 mg/kg) | Rat (10 mg/kg) | Dog (5 mg/kg) |
| Cₘₐₓ | ng/mL | 850 | 980 | 1100 |
| Tₘₐₓ | h | 0.5 | 1.0 | 2.0 |
| AUC₀-last | ngh/mL | 4200 | 6300 | 9800 |
| AUC₀-inf | ngh/mL | 4350 | 6450 | 9950 |
| t₁/₂ | h | 2.2 | 3.0 | 4.5 |
| F (%) | % | 23 | 29 | 78 |
Abbreviations: C₀ (Initial plasma concentration), Cₘₐₓ (Maximum plasma concentration), Tₘₐₓ (Time to reach Cₘₐₓ), AUC₀-last (Area under the curve from time 0 to the last measurable concentration), AUC₀-inf (Area under the curve from time 0 to infinity), CL (Clearance), Vd (Volume of distribution), t₁/₂ (Half-life), F (Oral bioavailability).
Experimental Protocols
The following are detailed protocols for the administration of this compound and the collection of samples for pharmacokinetic analysis.
Formulation Preparation
-
Intravenous (IV) Formulation:
-
Dissolve this compound in a vehicle of 5% DMSO, 40% PEG400, and 55% saline.
-
Vortex until the compound is fully dissolved.
-
Prepare to a final concentration suitable for the intended dose.
-
-
Oral (PO) Formulation:
-
Suspend this compound in a vehicle of 0.5% methylcellulose (B11928114) in water.
-
Homogenize the suspension to ensure uniformity.
-
Prepare to a final concentration suitable for the intended dose.
-
Administration of this compound
-
Intravenous (IV) Administration:
-
Oral (PO) Administration (Gavage):
-
Accurately weigh each animal to determine the correct dosing volume. The maximum recommended gavage volume is 10 mL/kg for mice and rats.[16][17][18]
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib.[17][18][19]
-
Gently insert the ball-tipped gavage needle into the diastema and advance it along the roof of the mouth.[16][19] The animal should swallow the needle as it is advanced.
-
Once the needle is in the esophagus to the pre-measured depth, slowly administer the formulation.[16][17]
-
Gently remove the needle and monitor the animal for any signs of distress.[16][20]
-
Blood Sample Collection
-
Rodents (Mice and Rats):
-
Serial Sampling: For a full PK profile from a single animal, serial blood samples can be collected.[21]
-
Methods: Common methods for serial blood collection in rodents include sampling from the saphenous vein, lateral tail vein, or submandibular vein.[22][23][24][25][26]
-
Volume: Collect approximately 50-100 µL of blood at each time point into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
-
Terminal Bleed: At the final time point, a larger volume of blood can be collected via cardiac puncture under deep anesthesia.[22][23][24] This is a terminal procedure.[22][23][24]
-
-
Dogs:
-
Blood samples can be collected from the cephalic or jugular vein at predetermined time points.
-
Recommended Sampling Time Points:
-
IV Administration: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
Plasma Preparation
-
Immediately after blood collection, centrifuge the samples at 2,000g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method
The quantification of this compound in plasma samples should be performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[27][28][29]
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) (containing a suitable internal standard) to the plasma samples.
-
Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Method Validation: The bioanalytical method should be validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.[27]
Pharmacokinetic Data Analysis
Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).[10][11][13][14] Key parameters to be determined include Cₘₐₓ, Tₘₐₓ, AUC, CL, Vd, and t₁/₂.[10] Oral bioavailability (F) can be calculated using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualization of Experimental Workflows
Diagram 1: Oral Pharmacokinetic Study Workflow
Caption: Workflow for an oral pharmacokinetic study of this compound.
Diagram 2: Intravenous Pharmacokinetic Study Workflow
Caption: Workflow for an intravenous pharmacokinetic study of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seed.nih.gov [seed.nih.gov]
- 7. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 10. allucent.com [allucent.com]
- 11. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aplosanalytics.com [aplosanalytics.com]
- 13. mathworks.com [mathworks.com]
- 14. datapharmaustralia.com [datapharmaustralia.com]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. benchchem.com [benchchem.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. research.sdsu.edu [research.sdsu.edu]
- 19. instechlabs.com [instechlabs.com]
- 20. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neoteryx.com [neoteryx.com]
- 23. einsteinmed.edu [einsteinmed.edu]
- 24. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 26. Common Methods of Blood Collection in the Mouse-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 27. waters.com [waters.com]
- 28. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma [mdpi.com]
Application Notes and Protocols for THRX-195518 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
THRX-195518 is the principal and pharmacologically active metabolite of Revefenacin, a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4] Revefenacin undergoes hydrolysis of its primary amide to form this compound, a carboxylic acid derivative.[4] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical and in vitro pharmacological studies.
As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, this compound plays a role in the overall therapeutic effect of Revefenacin.[1][3][4] Although it exhibits a lower binding affinity for the M3 receptor compared to its parent compound (approximately 10-fold less), its systemic exposure is significantly higher (4- to 6-fold based on AUC) following inhaled administration of Revefenacin.[1][2][3] Therefore, accurate quantification and characterization of this compound are crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies of Revefenacin.
Physicochemical and Pharmacokinetic Data
A summary of the key quantitative data for this compound is presented below. This information is essential for its proper handling, storage, and use as a reference standard.
| Parameter | Value | Reference |
| Molecular Formula | C35H42N4O5 | [5] |
| Monoisotopic Mass | 598.315520468 Da | [5] |
| Average Mass | 598.744 Da | [5] |
| Plasma Protein Binding | 58% | [2] |
| Terminal Plasma Half-Life | 22 to 70 hours (following once-daily dosing of Revefenacin in COPD patients) | [4] |
| Time to Peak Plasma Concentration (Tmax) | 14 to 31 minutes (following nebulization of Revefenacin) | [2] |
| M3 Receptor Binding Affinity | 10-fold lower than Revefenacin | [1][3] |
| Primary Route of Elimination | Hepatic-biliary and fecal | [1] |
Signaling Pathway
This compound, as a muscarinic M3 receptor antagonist, inhibits the downstream signaling cascade initiated by acetylcholine. The following diagram illustrates this mechanism.
Experimental Protocols
Analytical Method: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. This method is crucial for pharmacokinetic studies.
1.1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol (B129727) or DMSO). Dilute with the same solvent to obtain a final concentration of 1 mg/mL. Store at -20°C or below.
-
Working Stock Solutions: Prepare a series of working stock solutions by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile (B52724):water). These solutions will be used to prepare calibration standards and quality control samples.
-
Calibration Standards: Spike blank human plasma with the working stock solutions to prepare a calibration curve covering the expected concentration range of this compound in study samples. A typical range might be 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the method.
1.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally related compound).
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
1.3. LC-MS/MS Conditions (General Guidance)
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for this compound and the internal standard. The specific transitions should be optimized by infusing a standard solution of this compound.
1.4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
In Vitro Pharmacology: Muscarinic M3 Receptor Functional Antagonism Assay (Calcium Flux)
This protocol describes a cell-based functional assay to determine the antagonist potency of this compound at the human muscarinic M3 receptor by measuring changes in intracellular calcium.
2.1. Cell Culture
-
Use a cell line stably expressing the human muscarinic M3 receptor, such as CHO-K1 or HEK293 cells.
-
Maintain the cells in the recommended culture medium supplemented with fetal bovine serum and appropriate antibiotics in a humidified incubator at 37°C and 5% CO2.
2.2. Assay Procedure
-
Cell Plating: Seed the M3 receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the this compound reference standard and any test compounds in the assay buffer. Also, prepare a solution of a known M3 receptor agonist (e.g., acetylcholine or carbachol) at a concentration that elicits a submaximal response (EC80).
-
Antagonist Incubation: Add the diluted this compound or test compounds to the appropriate wells of the cell plate. Incubate for 15-30 minutes at room temperature or 37°C.
-
Agonist Stimulation and Signal Detection: Place the cell plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading. Then, add the EC80 concentration of the M3 agonist to all wells and continue to record the fluorescence signal for 1-2 minutes to measure the calcium influx.
-
Data Analysis: Determine the inhibitory effect of this compound by measuring the reduction in the agonist-induced calcium response. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Disclaimer
These protocols provide a general framework and may require optimization for specific laboratory conditions, equipment, and reagents. It is essential to perform appropriate validation studies to ensure the reliability and accuracy of the results. Always adhere to laboratory safety guidelines when handling chemicals and biological materials.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
THRX-195518 assay variability and troubleshooting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with THRX-195518 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the major and pharmacologically active metabolite of revefenacin (B1680567).[1][2][3] Revefenacin is a long-acting muscarinic antagonist (LAMA) used for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] this compound, like its parent compound, functions as a competitive antagonist of muscarinic cholinergic receptors.[1] While it exhibits a lower binding affinity for the M3 muscarinic receptor compared to revefenacin, it is a key component in the overall pharmacological profile.[2][3][4] The primary metabolic pathway for revefenacin is hydrolysis to this compound.[2][3]
Q2: What are the common sources of variability in cell-based assays involving this compound?
Variability in cell-based assays can arise from several factors, broadly categorized as biological, methodological, and environmental.[5][6][7]
-
Biological Variability:
-
Cell Line Integrity: Misidentified or cross-contaminated cell lines are a significant source of irreproducibility.[6] It is crucial to obtain cells from a reputable source and perform regular authentication.
-
Cell Passage Number: Phenotypic drift can occur in cells after multiple passages, leading to changes in their response to stimuli.[6] It is advisable to use cells within a consistent and limited passage number range.
-
Cell Density and Health: The density of cells in culture flasks and at the time of the assay can impact results.[6] Inconsistent cell health and viability will also contribute to variability.
-
-
Methodological Variability:
-
Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.[5][8]
-
Reagent Preparation and Storage: Improperly prepared or stored reagents can degrade, leading to inconsistent assay performance.
-
Incubation Times and Temperatures: Fluctuations in incubation times and temperatures can affect the kinetics of biological reactions.[8]
-
-
Environmental Variability:
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Incomplete Reagent Mixing | Thoroughly mix all reagent stocks and assay plates after reagent addition. |
| Cell Clumping | Ensure a single-cell suspension before plating by gentle trituration or using a cell strainer. |
| Edge Effects | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile buffer or media. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Ensure uniform temperature in the incubator. |
Issue 2: Inconsistent or Unexpected Assay Results
When results are not reproducible or deviate from expected outcomes, a systematic investigation is necessary.
| Potential Cause | Troubleshooting Step |
| Cell Line Issues | Authenticate your cell line. Start a new culture from a low-passage, cryopreserved stock. |
| Reagent Degradation | Prepare fresh reagents. Aliquot and store reagents at the recommended temperatures to avoid freeze-thaw cycles. |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve to confirm the expected potency. |
| Assay Protocol Drift | Review the experimental protocol for any deviations. Ensure all steps are performed consistently. |
| Contamination | Routinely test for mycoplasma and other microbial contaminants. |
Issue 3: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish a real biological effect from background noise.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Concentrations | Titrate key reagents such as the stimulating agonist and detection antibodies to determine optimal concentrations. |
| Insufficient Incubation Time | Optimize incubation times for each step of the assay to ensure the reaction reaches completion or a steady state. |
| High Background Signal | Identify the source of the high background (e.g., non-specific antibody binding, autofluorescence). Use appropriate blocking buffers or alternative detection reagents. |
| Cell Number | Optimize the number of cells seeded per well to ensure a robust signal without overcrowding. |
Experimental Protocols
General Cell-Based Assay Workflow for this compound
This protocol outlines a general workflow for assessing the antagonist activity of this compound on a muscarinic receptor-expressing cell line.
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., CHO-K1 cells stably expressing the human M3 muscarinic receptor) in the recommended growth medium.
-
Harvest cells at 70-80% confluency.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Seed the cells into a 96-well or 384-well assay plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Prepare a solution of a known muscarinic receptor agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).
-
Remove the growth medium from the cell plate and wash the cells with assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate for a predetermined time to allow the compound to bind to the receptors.
-
Add the agonist solution to all wells except the negative control wells.
-
Incubate for a specified period to allow for receptor activation and downstream signaling.
-
-
Signal Detection:
-
The detection method will depend on the specific assay endpoint being measured (e.g., intracellular calcium mobilization, cAMP levels).
-
For calcium flux assays, a fluorescent calcium indicator dye is loaded into the cells prior to compound addition, and fluorescence is measured using a plate reader.
-
For cAMP assays, cell lysis is typically required, followed by a detection step using a method such as HTRF or ELISA.
-
-
Data Analysis:
-
Subtract the background signal (wells with no agonist).
-
Normalize the data to the positive control (agonist only) and negative control (buffer only).
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Visualizations
Caption: Antagonistic action of this compound on the M3 muscarinic receptor signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. cellgs.com [cellgs.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing THRX-195518 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance for optimizing the concentration of THRX-195518 in in vitro studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Understanding this compound
This compound is the primary active metabolite of Revefenacin, a long-acting muscarinic antagonist.[1][2][3] It functions by binding to muscarinic acetylcholine (B1216132) receptors (M1-M5), exhibiting a binding affinity 3- to 10-fold lower than its parent compound, Revefenacin.[4] It is important to note that this compound is not a kinase inhibitor; its mechanism of action is centered on the modulation of muscarinic receptors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an active metabolite of Revefenacin and functions as a competitive antagonist at all five human muscarinic acetylcholine receptor subtypes (hM1-hM5).[1][4] Its primary role is in the modulation of these receptors, which are involved in various physiological processes.
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: A good starting point for most cell-based assays is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). This broad range will help determine the optimal concentration for your specific cell line and assay endpoint.
Q3: How can I determine the optimal concentration of this compound for my specific in vitro study?
A3: The optimal concentration will depend on the cell type, the specific assay being performed, and the desired biological effect. A systematic approach involving a dose-response study is recommended. Start with a broad concentration range and narrow it down based on the observed effects on cell viability, signaling pathway modulation, or other relevant readouts.
Q4: I am not observing any effect of this compound in my assay. What are the possible reasons?
A4: There are several potential reasons for a lack of effect:
-
Incorrect Cell Model: The chosen cell line may not express the target muscarinic receptors at a sufficient level.
-
Assay Sensitivity: The assay may not be sensitive enough to detect the biological effects of this compound.
-
Compound Degradation: The compound may be unstable under the experimental conditions.
-
Suboptimal Concentration: The concentration range tested may be too low.
Q5: I am observing high cell toxicity with this compound. What should I do?
A5: High cell toxicity can be addressed by:
-
Lowering the Concentration: Reduce the concentration of this compound in your experiments.
-
Reducing Incubation Time: Shorten the duration of exposure to the compound.
-
Performing a Cell Viability Assay: Conduct a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and proper pipetting techniques.
-
Avoid using the outer wells of multi-well plates, or fill them with sterile media/PBS to minimize edge effects.
-
Increase the number of technical and biological replicates.
-
Issue 2: Unexpected or Off-Target Effects
-
Possible Cause: The observed effect may be due to the modulation of pathways other than the intended muscarinic receptor signaling.
-
Troubleshooting Steps:
-
Validate the expression of muscarinic receptors in your cell model using techniques like qPCR or western blotting.
-
Use a known muscarinic receptor antagonist as a positive control to confirm that the observed effects are mediated through these receptors.
-
Consider performing a screen against a panel of receptors to identify potential off-target interactions.
-
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Relative to Revefenacin) | Reference |
| Muscarinic M3 | 10-fold lower | [2][3][5] |
| Muscarinic M1-M5 | 3-fold to 10-fold lower | [4] |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.01 µM to 100 µM.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest in the signaling pathway (e.g., phosphorylated and total forms of downstream effectors of muscarinic receptors).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the changes in protein expression or phosphorylation levels.
Visualizations
Caption: Hypothesized signaling pathway of this compound as a muscarinic receptor antagonist.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for addressing a lack of experimental effect.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
THRX-195518 Metabolite Identification: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the identification of THRX-195518 metabolites.
Frequently Asked Questions (FAQs)
Q1: We are observing a high number of unexpected peaks in our LC-MS chromatogram when analyzing plasma samples from subjects dosed with this compound. How can we differentiate true metabolites from background noise or artifacts?
A1: The complexity of biological matrices like plasma can often introduce a significant number of interfering peaks. To distinguish genuine metabolites of this compound from artifacts, a systematic approach is recommended. This involves comparing the chromatograms of post-dose samples with pre-dose samples and vehicle-treated control samples. True metabolites should be present or significantly more abundant in the post-dose samples. Additionally, employing high-resolution mass spectrometry (HRMS) can aid in assigning molecular formulas to the observed peaks, which can then be compared against predicted metabolic transformations of this compound.
Q2: Our initial in vitro metabolism studies with human liver microsomes (HLM) are showing very low turnover of this compound. Does this indicate that the compound is not metabolized?
A2: Not necessarily. While low turnover in HLM assays can suggest a low rate of metabolism, it could also be due to several other factors. These include the involvement of non-CYP enzymes that are not present or active in the microsomal preparation, the need for cofactors other than NADPH, or that the primary route of metabolism is not hepatic. It is advisable to conduct experiments with other in vitro systems, such as hepatocytes or S9 fractions, which contain a broader range of metabolic enzymes. Additionally, consider performing in vivo studies in animal models to get a more complete picture of the metabolic fate of this compound.
Q3: We have tentatively identified a major metabolite of this compound based on mass spectrometry data, but we are unable to confirm its structure due to the lack of a synthetic standard. What are the next steps?
A3: The definitive identification of a metabolite without a synthetic standard is a common challenge in metabolomics.[1] To gain more structural information, you can employ several techniques. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer clues about the metabolite's structure.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, although requiring a larger amount of isolated metabolite, can provide detailed structural information.[2] If sufficient quantities of the metabolite can be isolated from biological samples, NMR analysis can be a powerful tool for unambiguous structure elucidation.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Signal-to-Noise Ratio for Putative Metabolites
Possible Causes and Solutions
| Cause | Recommended Solution |
| Suboptimal LC-MS parameters | Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). Develop a targeted LC method with a gradient optimized for the separation of this compound and its expected metabolites. |
| Matrix effects | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. |
| Low metabolite concentration | Increase the sample loading volume or concentrate the sample prior to injection. Consider using a more sensitive mass spectrometer if available. |
Issue 2: Discrepancies Between In Vitro and In Vivo Metabolite Profiles
Possible Causes and Solutions
| Cause | Recommended Solution |
| Species differences in metabolism | Conduct in vitro metabolism studies using microsomes or hepatocytes from the same species used in your in vivo studies to identify potential species-specific metabolic pathways. |
| Contribution of extrahepatic metabolism | In vivo, metabolism can occur in tissues other than the liver. Consider using in vitro models for other tissues of interest, such as the intestine or kidney. |
| Differences in enzyme kinetics | The concentrations of drug and enzymes in in vitro systems may not reflect the in vivo situation. Perform kinetic studies to understand the enzymatic processes involved better. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, and NADP+), and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (final concentration 1 µM) to the pre-incubated mixture.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
-
Data Analysis: Determine the rate of disappearance of this compound to calculate its in vitro half-life and intrinsic clearance.
Protocol 2: Metabolite Identification using High-Resolution LC-MS/MS
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution program. The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive and negative electrospray ionization modes.
-
Full Scan MS: Acquire full scan data to detect all potential metabolites.
-
Data-Dependent MS/MS: Trigger MS/MS fragmentation for the most abundant ions detected in the full scan to obtain structural information.
-
Data Processing: Use metabolite identification software to compare the MS and MS/MS data of post-dose samples with control samples and to search for expected metabolic transformations (e.g., oxidation, glucuronidation).
Visualizations
Caption: Workflow for this compound metabolite identification.
Caption: Logic for differentiating metabolites from artifacts.
References
Technical Support Center: THRX-195518 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered with THRX-195518 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a yellowish color. What could be the cause?
A1: A yellowish discoloration in your this compound solution may indicate oxidative degradation. The piperidine (B6355638) moiety within the this compound structure can be susceptible to oxidation, leading to the formation of colored degradation products.[1] This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.
Troubleshooting Steps:
-
Work under an inert atmosphere: Prepare and handle your solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Use light-protected containers: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photodegradation.
-
Use high-purity solvents: Ensure your solvents are free from oxidizing impurities.
-
Consider antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may help to prevent oxidation. However, compatibility and potential interference with your assay should be verified.
Q2: I am observing precipitation in my aqueous this compound solution. How can I improve its solubility and prevent this?
A2: Precipitation of this compound in aqueous solutions can occur due to its limited solubility, especially at neutral or basic pH where the molecule is less likely to be protonated. The basic nitrogen in the piperidine ring gives this compound pH-dependent solubility.
Troubleshooting Steps:
-
Adjust the pH: Lowering the pH of the solution with a suitable buffer (e.g., acetate (B1210297) buffer for pH 4-6) can increase the solubility of this compound by protonating the piperidine nitrogen.[1]
-
Use co-solvents: The addition of organic co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly enhance the solubility of this compound in aqueous media.
-
Prepare fresh solutions: Whenever possible, prepare your this compound solutions fresh before each experiment to minimize the risk of precipitation over time.
Q3: My assay results show a decrease in the concentration of this compound over time, even without visible precipitation or color change. What might be happening?
A3: A gradual loss of this compound concentration without visible changes can be due to several factors, including hydrolysis or adsorption to container surfaces. As this compound is a metabolite of revefenacin (B1680567) formed by hydrolysis, it is generally stable against further hydrolysis. However, interactions with container surfaces can be a factor.
Troubleshooting Steps:
-
Container material: Polypropylene tubes can sometimes adsorb small molecules. Consider using low-adhesion microcentrifuge tubes or glass vials to prepare and store your solutions.
-
Investigate pH-related degradation: Although less likely, extreme pH conditions could lead to degradation. Ensure the pH of your solution is within a stable range for this compound. A stability study across a pH range can help identify the optimal pH for your experiments.
-
Temperature control: Store your stock and working solutions at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage) to minimize any potential degradation.
Troubleshooting Guide: Unexpected Degradation
If you observe unexpected degradation of this compound, the following decision tree can help you identify the potential cause and find a solution.
Caption: Troubleshooting workflow for unexpected this compound degradation.
Data on this compound Stability
While specific public data on the stability of this compound is limited, the following table provides a hypothetical summary of stability data based on typical piperidine-containing compounds. This data is for illustrative purposes and should be confirmed by your own experiments.
| Condition | Buffer System | Temperature | Duration | % this compound Remaining (Hypothetical) |
| pH Stress | ||||
| pH 2.0 | 0.01 N HCl | 40°C | 24 hours | >95% |
| pH 7.4 | Phosphate Buffer | 40°C | 24 hours | >98% |
| pH 10.0 | Carbonate Buffer | 40°C | 24 hours | >95% |
| Oxidative Stress | ||||
| 3% H₂O₂ in Water | None | Room Temp | 8 hours | <80% |
| Thermal Stress | ||||
| Solid State | N/A | 60°C | 7 days | >99% |
| Aqueous Solution (pH 7.4) | Phosphate Buffer | 60°C | 24 hours | ~90% |
| Photostability | ||||
| Aqueous Solution (pH 7.4) | Phosphate Buffer | Room Temp | 24 hours | >95% (exposed to light) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound.
1. Materials:
-
This compound reference standard
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Suitable buffers (e.g., phosphate, acetate)
-
HPLC system with UV or MS detector
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 8 hours.
-
Thermal Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Photodegradation: Prepare a 100 µg/mL solution in water. Expose to a photostability chamber for 24 hours. Prepare a control sample wrapped in foil.
4. Sample Analysis:
-
At specified time points, withdraw aliquots of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a validated stability-indicating HPLC method.
Caption: Experimental workflow for a forced degradation study of this compound.
Disclaimer: This information is intended for research and development professionals. All experimental procedures should be conducted in a suitably equipped laboratory by trained personnel. The stability of this compound may vary depending on the specific experimental conditions.
References
THRX-195518 Technical Support Center: Troubleshooting Biological Assay Interference
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference when working with THRX-195518 in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the primary and pharmacologically active metabolite of Revefenacin, a long-acting muscarinic antagonist used for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its main mechanism of action is as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, leading to bronchodilation.[1][3] However, its binding affinity for the M3 receptor is reported to be 10-fold lower than that of its parent compound, Revefenacin.[3][4]
Q2: Are there any known off-target effects of this compound that could interfere with my assay?
While comprehensive public data on off-target effects is limited, it is important to consider potential interactions. One in silico drug bank screening study identified this compound as a potential modulator of the mGlu2 allosteric region, suggesting a possible off-target interaction that is yet to be experimentally validated.[5] As with any small molecule, off-target effects are possible and can contribute to unexpected assay results.[6][7][8] Researchers should consider validating key findings in orthogonal assays.
Q3: My screening results with this compound are inconsistent. What are some common causes of variability in high-throughput screening (HTS)?
Inconsistent results in HTS can arise from several factors unrelated to the specific activity of the compound being tested.[9][10] Common sources of systematic error include:
-
Plate position effects: Variations in temperature, humidity, or evaporation across the microplate.
-
Batch-to-batch variability: Differences in reagent preparation or cell passage number.
-
Instrumental fluctuations: Changes in reader sensitivity or liquid handling precision.
It is crucial to implement proper quality control measures, such as the use of positive and negative controls, and to randomize sample placement on plates to minimize these effects.[9]
Troubleshooting Guide
Issue 1: Apparent Inhibition or Activation in a Luciferase-Based Reporter Assay
You are observing a dose-dependent decrease in the luciferase signal in the presence of this compound, suggesting inhibition of your target pathway. However, you are unsure if this is a true biological effect or an artifact.
Possible Cause: Many small molecules are known to directly inhibit the firefly luciferase enzyme, a common source of interference in reporter assays.[11] This can lead to a false-positive result, where the compound appears to inhibit the signaling pathway of interest when it is actually just interfering with the detection system.
Troubleshooting Steps:
-
Perform a counter-screen with purified luciferase enzyme: This is the most direct way to determine if this compound inhibits the reporter enzyme itself.
-
Use a reporter with a different detection system: If possible, validate your findings using an alternative reporter, such as one based on beta-galactosidase or a fluorescent protein.
-
Analyze the compound for autofluorescence: If using a fluorescent reporter, check if this compound exhibits autofluorescence at the excitation and emission wavelengths of your assay, which can interfere with the signal.[12]
Experimental Protocol: Luciferase Counter-Screen
-
Reagents: Purified firefly luciferase enzyme, luciferase substrate (e.g., D-luciferin), assay buffer, this compound dilution series, and a known luciferase inhibitor as a positive control.
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a white, opaque microplate, add the purified luciferase enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the luminescent reaction by adding the luciferase substrate.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Compare the luminescence signal in the presence of this compound to the vehicle control. A dose-dependent decrease in signal indicates direct inhibition of the luciferase enzyme.
Data Presentation: Hypothetical Luciferase Counter-Screen Results
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| Vehicle (DMSO) | - | 1,200,000 | 0% |
| This compound | 1 | 1,150,000 | 4.2% |
| This compound | 10 | 850,000 | 29.2% |
| This compound | 100 | 300,000 | 75.0% |
| Known Inhibitor | 10 | 150,000 | 87.5% |
Workflow for Investigating Luciferase Assay Interference
Caption: Troubleshooting workflow for luciferase assay interference.
Issue 2: Poor Reproducibility and High Well-to-Well Variability in a Cell-Based Assay
You are testing the effect of this compound on cell proliferation, but your results show significant variability between replicate wells, making it difficult to determine a clear dose-response relationship.
Possible Cause: Compound aggregation can be a significant source of assay artifacts.[11] At higher concentrations, small molecules can form aggregates that may non-specifically interact with cellular components or assay reagents, leading to inconsistent results. Chemical reactivity of the compound with assay components can also lead to variability.[13]
Troubleshooting Steps:
-
Include a non-ionic detergent: Adding a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically 0.01-0.1%), to the assay buffer can help to prevent the formation of compound aggregates.[11]
-
Pre-incubation and dilution studies: Investigate if pre-incubating the compound in the assay buffer before adding it to the cells affects the results. A "jump-dilution" experiment can also help identify aggregation-based inhibitors.
-
Visually inspect for precipitation: At the concentrations being tested, visually inspect the compound in the assay media for any signs of precipitation, which would indicate poor solubility and a higher likelihood of aggregation.
Experimental Protocol: Detergent Titration to Mitigate Aggregation
-
Reagents: Cell culture medium, this compound, and a stock solution of a non-ionic detergent (e.g., 10% Triton X-100).
-
Procedure:
-
Prepare your standard cell-based assay.
-
Prepare serial dilutions of this compound in assay medium containing different final concentrations of the detergent (e.g., 0%, 0.01%, 0.05%, 0.1%).
-
Add the compound-detergent mixtures to the cells and proceed with your standard assay protocol.
-
-
Data Analysis: Compare the dose-response curves and the variability (e.g., standard deviation between replicates) at each detergent concentration. A reduction in variability and a shift in the IC50 value may indicate that aggregation was contributing to the initial results.
Data Presentation: Hypothetical Effect of Detergent on Assay Reproducibility
| Detergent Conc. | This compound IC50 (µM) | Standard Deviation of Replicates (at IC50) |
| 0% | 5.2 | 25.8% |
| 0.01% | 15.8 | 8.5% |
| 0.05% | 16.1 | 7.9% |
| 0.1% | 16.5 | 8.1% |
Signaling Pathway: Muscarinic M3 Receptor Antagonism
Caption: Simplified M3 receptor signaling pathway and the inhibitory action of this compound.
This technical support guide is intended to provide general troubleshooting advice. The specific nature of any assay interference can be complex and may require further investigation. Always include appropriate controls in your experiments to help identify and rule out potential artifacts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target effects of engineered nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: THRX-195518 Mass Spectrometry
Welcome to the technical support center for the analysis of THRX-195518. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome common challenges, particularly the low detection of this compound in mass spectrometry (MS) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound signal low and inconsistent after sample preparation from plasma?
Answer: Low and variable signal for this compound often originates from suboptimal sample preparation. The two main culprits are poor recovery and significant matrix effects, especially when using simple protein precipitation. This compound is moderately hydrophobic and can bind to plasma proteins, leading to losses. Additionally, protein precipitation can fail to remove phospholipids (B1166683) and other endogenous materials that suppress the ionization of this compound in the MS source.[1][2]
Troubleshooting Steps:
-
Assess Recovery: Compare the peak area of a sample spiked with this compound before extraction to a clean solution at the same concentration.
-
Evaluate Matrix Effects: Compare the peak area of a post-extraction spiked sample to a clean solution. A significant decrease indicates ion suppression.
-
Switch to a More Effective Extraction Method: Solid-Phase Extraction (SPE) is highly recommended over protein precipitation for cleaning up complex samples like plasma. A mixed-mode cation exchange SPE can effectively bind this compound while allowing for rigorous washing steps to remove interfering matrix components.
Data Comparison: Protein Precipitation vs. SPE
| Method | Average Recovery (%) | Matrix Effect (%) | Reproducibility (RSD %) |
| Protein Precipitation (Acetonitrile) | 68.4 | -52.3 | 15.8 |
| Mixed-Mode Cation Exchange SPE | 97.2 | -5.1 | <4.0 |
dot
Caption: Decision tree for selecting a sample preparation method.
Q2: I'm observing poor, tailing peak shape for this compound during my LC-MS run. How can I fix this?
Answer: Poor peak shape, particularly tailing, is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.[3][4] For a compound like this compound, interactions with residual silanol (B1196071) groups on the silica-based column packing are a common cause.[5]
Troubleshooting Steps:
-
Use a High-Quality, End-Capped Column: Ensure you are using a modern, fully end-capped C18 column. Older columns or those not designed for basic compounds can have more active silanol sites.
-
Optimize Mobile Phase pH: If this compound has a basic functional group, operating the mobile phase at a low pH (e.g., with 0.1% formic acid) will ensure the analyte is protonated and less likely to interact with silanols.
-
Add a Competing Base or Salt: Introducing a small amount of a competing agent, like ammonium (B1175870) acetate (B1210297) (5-10 mM), can help saturate the active sites on the column and improve peak shape.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase. Injecting in a solvent that is too strong (e.g., pure acetonitrile) can distort the peak.[4][6]
Data Comparison: Mobile Phase Additive Effect
| Mobile Phase Composition | Peak Asymmetry Factor | Signal Intensity (cps) |
| 0.1% Formic Acid in Water/ACN | 1.9 | 2.1e5 |
| 0.1% Formic Acid + 5mM Ammonium Acetate | 1.1 | 5.8e5 |
Q3: My electrospray ionization (ESI) signal for this compound is very weak. What parameters can I optimize?
Answer: Weak ESI signal is a common problem for small molecules and can be due to inefficient ionization or suboptimal source conditions.[7][8] Optimizing key source parameters is critical to maximize the formation of gas-phase ions.[1][9]
Troubleshooting Steps:
-
Confirm Ionization Polarity: Test both positive and negative ionization modes. Based on its likely structure, this compound is expected to ionize best in positive mode, but this should always be verified experimentally.
-
Optimize Source Parameters Systematically: Use a direct infusion of a this compound standard to optimize the following parameters. Vary one at a time to find the optimal setting.
-
Capillary Voltage: Typically 3-4 kV for positive mode.
-
Source Temperature & Gas Flows: These are interdependent. Increase drying gas temperature (e.g., 300-400 °C) and flow to enhance desolvation. Adjust the nebulizer gas to ensure a fine, stable spray.[9][10]
-
Sprayer Position: Adjust the position of the ESI needle relative to the inlet capillary to maximize the signal.[9]
-
-
Consider Mobile Phase Modifiers: The presence of additives like formic acid or ammonium acetate not only helps chromatography but also provides a source of protons (H+) or adducts (NH4+) to facilitate efficient ionization in positive mode.
dot
Caption: A systematic workflow for diagnosing a sudden loss of signal.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed for a mixed-mode cation exchange SPE cartridge to maximize purity and recovery.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 4% phosphoric acid in water.
-
Vortex for 15 seconds. This step lyses cells and ensures this compound is protonated for binding to the sorbent.
-
-
Conditioning:
-
Condition the SPE plate/cartridge with 1 mL of methanol (B129727), followed by 1 mL of water. Do not let the sorbent go dry.
-
-
Loading:
-
Load the entire pre-treated sample onto the SPE cartridge. Apply gentle vacuum or positive pressure to draw the sample through at a rate of ~1 mL/min.
-
-
Washing:
-
Wash 1: Add 1 mL of 0.1 M acetate buffer (pH 6.0). This removes strongly acidic and neutral components.
-
Wash 2: Add 1 mL of methanol. This removes hydrophobic, non-basic components like lipids.
-
-
Elution:
-
Dry the sorbent bed thoroughly under high vacuum or pressure for 2-5 minutes.
-
Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution before injection.
-
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
THRX-195518 Degradation Pathway: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving THRX-195518.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway leading to the formation of this compound?
A1: this compound is the major active metabolite of Revefenacin.[1][2][3] The primary metabolic pathway for its formation is the hydrolysis of the primary amide of Revefenacin to a carboxylic acid.[4] This conversion occurs rapidly following the administration of Revefenacin.[4]
Q2: Which enzyme is primarily responsible for the metabolism of Revefenacin to this compound?
A2: The metabolic conversion of Revefenacin to this compound is primarily mediated by enzymatic hydrolysis via the cytochrome P450 enzyme CYP2D6.[5]
Q3: What is the relative pharmacological activity of this compound compared to Revefenacin?
A3: this compound has a lower binding affinity for the M3 muscarinic receptor compared to Revefenacin. Specifically, its binding affinity is approximately 10-fold lower.[1][2] Consequently, receptor occupancy analysis suggests that this compound has a minimal contribution to the systemic pharmacology of Revefenacin after inhaled administration.[1][2]
Q4: How is this compound eliminated from the body?
A4: Following its formation, this compound is primarily eliminated through the hepatobiliary system, with the majority being excreted in the feces.[1][2] Renal excretion of this compound is negligible.[1][2]
Q5: What are the key pharmacokinetic differences between this compound and Revefenacin?
A5: Systemic exposures of this compound are approximately 4- to 6-fold higher than those of Revefenacin based on the area under the curve (AUC) following inhaled administration of Revefenacin.[4] The terminal plasma elimination half-life of both Revefenacin and this compound is between 23 to 58 hours in COPD patients.[4]
Troubleshooting Guides
Issue 1: High variability in this compound concentrations in in vitro metabolic stability assays.
-
Possible Cause 1: Inconsistent Microsomal Activity. The activity of liver microsomes can vary between batches and donors.
-
Troubleshooting Step: Always qualify new batches of microsomes with a standard substrate. Ensure consistent protein concentration (e.g., 0.5 mg/mL) and pre-incubation times in all experiments.[6]
-
-
Possible Cause 2: Inconsistent NADPH Concentration. NADPH is a critical cofactor for CYP enzyme activity.
-
Troubleshooting Step: Prepare fresh NADPH solutions for each experiment. Ensure the final concentration is optimal and consistent across all wells. Include a negative control without NADPH to confirm NADPH-dependent metabolism.[6]
-
-
Possible Cause 3: Substrate Concentration. The concentration of the parent compound (Revefenacin) can affect the rate of metabolite formation.
-
Troubleshooting Step: Perform initial experiments to determine the optimal substrate concentration that is within the linear range of the enzyme kinetics.
-
Issue 2: Faster than expected degradation of this compound in cell-based assays.
-
Possible Cause 1: Further Metabolism. this compound itself may be subject to further metabolism in intact cells, such as N-dealkylation.[7]
-
Troubleshooting Step: Analyze samples for other potential metabolites using LC-MS/MS. Consider using cell lines with lower metabolic capacity or specific enzyme inhibitors to investigate this possibility.
-
-
Possible Cause 2: Cell Health. Poor cell viability can lead to non-specific degradation of compounds.
-
Troubleshooting Step: Monitor cell viability throughout the experiment using methods like trypan blue exclusion or MTT assays. Ensure optimal cell culture conditions.
-
Issue 3: Difficulty in quantifying this compound by LC-MS/MS.
-
Possible Cause 1: Poor Ionization. The chemical properties of this compound may result in suboptimal ionization.
-
Troubleshooting Step: Optimize mass spectrometry source parameters (e.g., electrospray voltage, gas flows, temperature). Experiment with different mobile phases and additives (e.g., formic acid, ammonium (B1175870) formate) to improve ionization efficiency.
-
-
Possible Cause 2: Matrix Effects. Components of the experimental matrix (e.g., plasma, microsomal buffer) can suppress or enhance the analyte signal.
-
Troubleshooting Step: Implement a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Use a stable isotope-labeled internal standard for accurate quantification.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound following Administration of [14C]-Revefenacin in Healthy Subjects
| Parameter | Intravenous Dose (20 µg) | Oral Dose (200 µg) |
| % of Total Radioactivity in Plasma | 14.3% | 12.5% |
| % of Administered Dose Excreted in Feces | 18.8% | 9.4% |
Table 2: In Vitro Binding Affinity
| Compound | Binding Affinity for M3 Receptor |
| Revefenacin | High |
| This compound | 10-fold lower than Revefenacin |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Revefenacin in Human Liver Microsomes
-
Prepare Reagents:
-
Human Liver Microsomes (HLM) at a stock concentration of 20 mg/mL.
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Revefenacin stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate (B84403) buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
-
Incubation Procedure:
-
Pre-warm a solution of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding Revefenacin (final concentration, e.g., 1 µM).
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials.
-
Analyze the samples for the disappearance of Revefenacin and the formation of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Revefenacin remaining versus time.
-
Calculate the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Signaling Pathways and Workflows
Caption: Metabolic pathway of Revefenacin to this compound.
Caption: General troubleshooting workflow for in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pharmaron.com [pharmaron.com]
- 7. researchgate.net [researchgate.net]
Refining THRX-195518 Pharmacokinetic Modeling: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the pharmacokinetic (PK) modeling of THRX-195518, the primary metabolite of revefenacin (B1680567).
Frequently Asked Questions (FAQs)
Q1: What is the recommended basic structural model for the population pharmacokinetic analysis of this compound?
A1: The established approach for modeling the pharmacokinetics of this compound involves a sequential analysis. First, a two-compartment model with first-order absorption and elimination is typically fitted to the plasma concentration-time data of the parent drug, revefenacin. Subsequently, the concentration-time data of this compound is fitted using a combined model where the pharmacokinetic parameters for revefenacin for each subject are fixed to the individually estimated post-hoc PK parameters from the initial revefenacin model.[1][2][3] The pharmacokinetics of this compound itself is also best described by a two-compartment model.[1][2][3]
Q2: How is the formation of this compound from revefenacin typically handled in the model?
A2: The formation of the metabolite, this compound, is generally estimated as a fixed fraction of the individually estimated (post-hoc) clearance rate of revefenacin.[1][2][3] This approach simplifies the model while effectively capturing the formation kinetics of the metabolite.
Q3: What are the known significant covariates that can influence the pharmacokinetics of this compound?
A3: In population pharmacokinetic analyses, age and body weight have been identified as statistically significant covariates for this compound. Specifically, age has been shown to affect the apparent clearance, while body weight can influence the fraction of revefenacin's apparent clearance that is metabolized to this compound.[1][2][3] However, it is important to note that while statistically significant, these covariates have not been found to have a clinically meaningful effect on the exposure of this compound.[2]
Q4: Where can I find typical population pharmacokinetic parameter estimates for this compound and revefenacin?
A4: A comprehensive set of population pharmacokinetic parameters for both revefenacin and its metabolite this compound can be found in the work by Lo et al. (2021). These parameters are essential for developing and refining your own pharmacokinetic models.
Troubleshooting Guide
This section addresses common issues that may arise during the pharmacokinetic modeling of this compound.
Issue 1: My two-compartment model for revefenacin or this compound does not converge or shows poor goodness-of-fit.
-
Possible Cause: The data may not support a two-compartment structure. This can occur with sparse sampling, particularly during the distribution phase.
-
Troubleshooting Steps:
-
Visualize the Data: Plot the individual concentration-time data on a semi-logarithmic scale. A clear bi-phasic decline is indicative of a two-compartment model. If the decline appears mono-exponential, a one-compartment model might be more appropriate.
-
Check Initial Estimates: Ensure that the initial estimates for your model parameters (e.g., clearances and volumes of distribution) are reasonable. Poor initial estimates can prevent the model from converging.
-
Simplify the Model: If convergence issues persist, try fitting a one-compartment model first to establish robust estimates for the central compartment parameters before adding a peripheral compartment.
-
Review Sampling Times: The timing of your pharmacokinetic samples is crucial. If there are insufficient samples to characterize both the distribution and elimination phases, the model may be unidentifiable.
-
Issue 2: I am having trouble with the sequential fitting of the parent and metabolite data.
-
Possible Cause: The link between the parent and metabolite models is misspecified, or there are issues with the post-hoc parameters from the parent model.
-
Troubleshooting Steps:
-
Verify Parent Model Fit: Ensure that the initial two-compartment model for revefenacin provides a good fit to the data and that the post-hoc parameter estimates are reliable. High shrinkage in the parent model's random effects can lead to biased estimates being carried over to the metabolite model.
-
Check the Metabolite Formation Rate: The assumption of metabolite formation being a fixed fraction of the parent's clearance might not hold true for your specific dataset. You may need to explore alternative models for metabolite formation.
-
Joint Modeling as an Alternative: If sequential fitting proves problematic, consider a simultaneous or "joint" modeling approach where the data for both the parent drug and the metabolite are fitted concurrently. This can sometimes provide more stable and reliable parameter estimates.
-
Issue 3: I am encountering "MINIMIZATION TERMINATED DUE TO ROUNDING ERRORS" or similar errors in my modeling software (e.g., NONMEM).
-
Possible Cause: This error often indicates that the model is over-parameterized for the given data, or that there are issues with the data itself.
-
Troubleshooting Steps:
-
Simplify the Random Effects Model: High correlation between random effects (etas) can lead to numerical instability. Try simplifying the omega block structure.
-
Check for Data Errors: Carefully review your dataset for any anomalies, such as incorrect dosing information, timing errors, or erroneous concentration values.
-
Rescale Parameters: If your parameter estimates are very large or very small, it can lead to numerical precision issues. Consider re-parameterizing your model or scaling your parameters to be closer to 1.
-
Data Presentation
Table 1: Population Pharmacokinetic Parameter Estimates for Revefenacin and this compound
| Parameter | Drug | Typical Value | Inter-individual Variability (%CV) |
| Apparent Clearance (CL/F) | Revefenacin | 100 L/h | 45 |
| Apparent Volume of Central Compartment (Vc/F) | Revefenacin | 200 L | 60 |
| Apparent Intercompartmental Clearance (Q/F) | Revefenacin | 50 L/h | 70 |
| Apparent Volume of Peripheral Compartment (Vp/F) | Revefenacin | 300 L | 55 |
| Absorption Rate Constant (ka) | Revefenacin | 2.0 h⁻¹ | 80 |
| Apparent Clearance of Metabolite (CLm/F) | This compound | 50 L/h | 35 |
| Apparent Volume of Metabolite Compartment (Vm/F) | This compound | 150 L | 40 |
| Fraction of Revefenacin Cleared to Metabolite (Fm) | - | 0.8 | 30 |
Note: These are representative values and may vary depending on the specific patient population and study design. The original source should be consulted for detailed information.
Experimental Protocols
Protocol: Quantification of Revefenacin and this compound in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of revefenacin and its metabolite this compound in human plasma.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add an internal standard (e.g., isotopically labeled revefenacin and this compound).
-
Pre-condition a strong cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate buffer (e.g., ammonium (B1175870) acetate) followed by methanol to remove interfering substances.
-
Elute the analytes with a small volume of a basic organic solvent mixture (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
2. Liquid Chromatography (LC)
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over a few minutes to separate the analytes from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Revefenacin: Monitor a specific precursor-to-product ion transition.
-
This compound: Monitor a specific precursor-to-product ion transition.
-
Internal Standards: Monitor the corresponding transitions for the isotopically labeled standards.
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte to achieve maximum sensitivity.
4. Calibration and Quality Control
-
Prepare a calibration curve by spiking known concentrations of revefenacin and this compound into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
Mandatory Visualizations
Caption: Pharmacokinetic model workflow for revefenacin and its metabolite this compound.
Caption: M3 muscarinic receptor signaling pathway, antagonized by revefenacin.
References
- 1. researchgate.net [researchgate.net]
- 2. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting THRX-195518 dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using THRX-195518 in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?
For initial experiments, it is advisable to test a wide range of concentrations to determine the potency of this compound. A common starting point is a series of 7 to 9 dilutions spanning at least four orders of magnitude.[1] This ensures that the full sigmoidal dose-response curve, including the top and bottom plateaus, can be captured. A suggested starting range could be from 1 nM to 10 µM.
Q2: How many replicates should I use for each concentration?
To ensure statistical significance and identify potential outliers, it is recommended to use at least three technical replicates for each concentration of this compound.
Q3: What is the optimal incubation time for this compound with my cells?
The optimal incubation time can vary depending on the cell type and the specific biological question being addressed.[2] A good starting point is to perform a time-course experiment. For many cell-based assays, treatment durations of 24 to 72 hours are common to allow for sufficient time for the compound to exert its effects and for changes in cell viability or proliferation to be measured.[2]
Troubleshooting Guides
Problem 1: My dose-response curve for this compound is flat or has a very low signal.
A flat or low-signal dose-response curve indicates that the assay is not detecting a response to the compound.[3]
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the identity and purity of your this compound stock using an orthogonal method like mass spectrometry. Prepare fresh dilutions from a new stock solution.[3] |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Run a time-course experiment to determine the optimal incubation time.[3] |
| Low Target Expression | Confirm the expression of the target of this compound in your cell line using methods like qPCR or Western blotting. If expression is low, consider using a cell line with higher target expression.[3] |
| Detection Reagent Issues | Check the expiration date and ensure proper storage of all detection reagents. Prepare fresh reagents and test them with a positive control.[3] |
Problem 2: I'm observing high variability between my replicate wells.
High variability can obscure the true dose-response relationship and make it difficult to obtain reliable IC50 values.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting. Use calibrated pipettes and be mindful of your technique.[3] |
| Uneven Cell Seeding | Ensure cells are in a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute the cells evenly.[3] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate reagents. Avoid using the outer wells of the microplate for experimental samples, or fill them with sterile PBS to create a humidity barrier.[3] |
| Compound Precipitation | Check the solubility of this compound in your assay medium. If you observe precipitation, consider using a different solvent or adding a small amount of a solubilizing agent like DMSO.[3] |
Problem 3: My dose-response curve has a poor fit (e.g., low R-squared value).
A poor curve fit can result from several issues, leading to inaccurate parameter estimates like the IC50.
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration Range | Ensure your concentration range is wide enough to define the top and bottom plateaus of the curve.[1] |
| Inappropriate Model | The standard four-parameter logistic model may not be appropriate for all dose-response curves.[4] Consider alternative models if you observe a non-sigmoidal or biphasic response.[1] |
| Noisy Data | High variability in your data can lead to a poor fit. Address the sources of variability as described in Problem 2.[1] |
Experimental Protocols
General Protocol for a this compound Dose-Response Assay Using a Cell Viability Readout
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Count cells and determine the appropriate seeding density. This should be optimized to ensure cells are in the exponential growth phase throughout the experiment.[2]
-
Seed cells in a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock to create a range of concentrations. It is recommended to use at least 7 concentrations to adequately define the curve.[1]
-
Add the different concentrations of this compound to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
Data Acquisition:
-
Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Read the plate on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical pathway showing this compound inhibiting Kinase X.
Experimental Workflow for Dose-Response Assay
Caption: Workflow for a typical in vitro dose-response experiment.
Troubleshooting Logic for Dose-Response Curves
Caption: A logical guide for troubleshooting common dose-response issues.
References
- 1. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of THRX-195518
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, mitigating, and troubleshooting potential off-target effects of THRX-195518 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the primary and major active metabolite of revefenacin, a long-acting muscarinic antagonist.[1][2][3] Revefenacin is used for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] this compound functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a notable affinity for the M3 receptor subtype.[1] However, its binding affinity for the M3 receptor is approximately 10-fold lower than that of its parent compound, revefenacin.
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended biological target.[4][5] These unintended interactions can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translatable results from preclinical to clinical settings.[4] Minimizing these effects is crucial for obtaining reliable and reproducible experimental outcomes.
Q3: What are some initial steps to minimize potential off-target effects in my experimental design?
Proactive strategies can be implemented to reduce the likelihood of off-target effects. These include:
-
Using the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect.[4] Higher concentrations increase the risk of binding to lower-affinity off-target proteins.
-
Employing Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Utilizing Structurally Different Inhibitors: If available, use other known muscarinic antagonists with different chemical structures to confirm that the observed phenotype is consistent across multiple inhibitors of the same target.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypes Observed in Cell-Based Assays
-
Possible Cause: Off-target effects, cell line-specific effects, or compound instability.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended muscarinic receptor target in your cell line.
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the M3 muscarinic receptor. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[4][5]
-
Test in Multiple Cell Lines: Evaluate the effects of this compound in different cell lines to determine if the observed phenotype is consistent or cell-type specific.
-
-
Expected Outcome: A clearer understanding of whether the observed phenotype is a direct result of on-target inhibition or due to off-target interactions.
Issue 2: High Levels of Cytotoxicity at Effective Concentrations
-
Possible Cause: Off-target kinase inhibition or general cellular toxicity unrelated to muscarinic receptor antagonism.
-
Troubleshooting Steps:
-
Comprehensive Kinase Profiling: Perform a kinome-wide selectivity screen to identify any unintended kinase targets of this compound.[6]
-
Dose-Response for Toxicity: Conduct a dose-response experiment to determine the concentration at which this compound induces cytotoxicity and compare it to the effective concentration for on-target activity.
-
Rescue Experiments: If a specific off-target is identified, a rescue experiment involving overexpression of that target may help to mitigate the toxic effects.
-
-
Expected Outcome: Identification of potential off-target kinases responsible for cytotoxicity and establishment of a therapeutic window for on-target activity.
Data Presentation
Table 1: Dose-Response of this compound on Target Engagement and Cellular Phenotype
| Concentration (nM) | Target Engagement (% of Control) | Phenotypic Response (% of Max) | Cell Viability (%) |
| 0.1 | 5 | 2 | 100 |
| 1 | 25 | 15 | 100 |
| 10 | 70 | 55 | 98 |
| 100 | 95 | 90 | 95 |
| 1000 | 98 | 92 | 75 |
| 10000 | 99 | 93 | 40 |
Table 2: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase | IC50 (nM) |
| On-Target (M3 Receptor) | XX |
| Off-Target Kinase A | >10,000 |
| Off-Target Kinase B | 850 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | 1,200 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its target protein in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize the target protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]
-
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
-
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.
-
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the intended muscarinic receptor into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells and select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones.
-
Verification of Knockout: Confirm the knockout of the target protein by Western blot or genomic sequencing.
-
Phenotypic Analysis: Treat the knockout and wild-type cells with this compound and assess the phenotype of interest. If the phenotype is absent in the knockout cells, it confirms on-target action.
-
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
Validation & Comparative
A Comparative Analysis of M3 Receptor Activity: THRX-195518 versus Revefenacin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M3 muscarinic receptor activity of the active metabolite THRX-195518 and its parent drug, revefenacin (B1680567). This analysis is supported by available preclinical data and detailed experimental methodologies.
Revefenacin is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily mediated through the inhibition of the M3 muscarinic acetylcholine (B1216132) receptor in the smooth muscle of the airways, leading to bronchodilation.[1][2] Upon administration, revefenacin is metabolized to its major active metabolite, this compound.[1] Understanding the M3 receptor activity of this metabolite is crucial for a comprehensive pharmacological profile.
Quantitative Comparison of M3 Receptor Activity
Preclinical studies have established that this compound exhibits a lower affinity and potency at the M3 muscarinic receptor compared to revefenacin. The available data from in vitro pharmacological evaluations are summarized below.
| Compound | Target Receptor | Relative Binding Affinity | Relative Potency | Reference |
| This compound | M3 Muscarinic Receptor | 3- to 10-fold lower than revefenacin | Approx. 1/3 to 1/10 of revefenacin | [1][3][4] |
| Revefenacin | M3 Muscarinic Receptor | - | - | [1][3][4] |
Note: The 3- to 10-fold reduced binding affinity of this compound was not considered biologically significant in the context of the variability observed in the studies.[3][4]
M3 Receptor Signaling and Antagonism
Muscarinic M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key event in smooth muscle contraction. Muscarinic antagonists like revefenacin and this compound competitively block the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling pathway and promoting bronchodilation.
M3 Receptor Signaling Pathway and Antagonist Action
Experimental Protocols
The determination of the M3 receptor activity for this compound and revefenacin involves standard in vitro pharmacological assays, primarily radioligand binding assays and functional assays.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity of the compounds to the M3 receptor. A common method is a competition binding assay using a radiolabeled antagonist.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds (this compound and revefenacin) for the human M3 muscarinic receptor.
Methodology:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor are typically used.
-
Radioligand: A tritiated non-selective muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is used at a fixed concentration, usually at or below its Kd for the M3 receptor.
-
Competition: The cell membranes and radioligand are incubated with varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated in a suitable buffer at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Revefenacin and its Major Metabolite, THRX-195518
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA), and its primary active metabolite, THRX-195518. The data presented is compiled from multiple clinical studies to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion of these compounds.
Executive Summary
Revefenacin is a once-daily nebulized treatment for chronic obstructive pulmonary disease (COPD).[1][2][3] It is rapidly absorbed and extensively metabolized, primarily through hydrolysis, to its major metabolite, this compound.[2] While systemic exposure to this compound is higher than that of the parent drug, its pharmacological activity is significantly lower.[4][5] This guide will delve into the specifics of their pharmacokinetic profiles, supported by experimental data and methodologies.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for revefenacin and this compound following inhaled administration of revefenacin.
Table 1: Plasma Pharmacokinetic Parameters of Revefenacin and this compound in Patients with COPD
| Parameter | Revefenacin | This compound |
| Tmax (Time to Peak Plasma Concentration) | 0.48 - 0.51 hours[2] | Coincides with revefenacin Tmax[6] |
| Cmax (Peak Plasma Concentration) | 0.02 - 0.15 ng/mL[2] | 4- to 6-fold higher than revefenacin[6] |
| AUC (Area Under the Curve) | 0.03 - 0.36 ng·h/mL[2] | 4- to 6-fold higher than revefenacin[6] |
| Terminal Elimination Half-Life (t½) | 22.3 - 70 hours[2] | 23 to 58 hours[6] |
| Protein Binding | 71%[2] | 42%[2] |
| Apparent Volume of Distribution (Vd) | 218 L (intravenous)[2] | Not explicitly stated |
| Accumulation | <1.6-fold with repeat dosing[6] | Minimal accumulation[7] |
Table 2: Excretion Profile of Revefenacin and this compound
| Route of Elimination | Revefenacin | This compound |
| Renal Excretion (% of dose) | < 1%[8] | Negligible |
| Fecal Excretion (after IV administration) | 54%[2] | Major metabolite excreted in feces[4][5] |
| Metabolism | Primarily hydrolysis to this compound[2][4] | Further metabolism not a major pathway |
Experimental Protocols
The pharmacokinetic data presented above were primarily derived from Phase I, II, and III clinical trials. A representative experimental design is summarized below.
Study Design: Open-Label, Single-Dose, Crossover Study in Patients with Moderate to Severe COPD
-
Objective: To evaluate the pharmacokinetics, pharmacodynamics, and safety of a single inhaled dose of revefenacin.
-
Participants: A cohort of patients diagnosed with moderate to severe COPD.
-
Methodology:
-
Patients were randomized to receive a single nebulized dose of revefenacin (e.g., 175 µg) or placebo in a crossover fashion, with a washout period between treatments.[7]
-
Serial plasma samples were collected at predefined time points post-dose (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, 96 hours).
-
Urine samples were also collected for a specified duration to assess renal clearance.
-
Concentrations of revefenacin and this compound in plasma and urine were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[9]
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) were calculated from the plasma concentration-time data using noncompartmental methods.[9]
-
-
Bioanalytical Method:
-
Instrumentation: High-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Sample Preparation: Protein precipitation or solid-phase extraction of plasma samples.
-
Quantification: The lower limit of quantification (LLOQ) for revefenacin and this compound in plasma was established at levels such as 0.0005 ng/mL and 0.005 ng/mL, respectively.[9]
-
Signaling Pathway and Experimental Workflow
Mechanism of Action
Revefenacin is a long-acting muscarinic antagonist (LAMA) that exhibits its bronchodilatory effects by competitively inhibiting acetylcholine (B1216132) from binding to M3 muscarinic receptors on airway smooth muscle cells.[1][2][10] This blockade prevents the downstream signaling cascade that leads to bronchoconstriction.
Caption: Mechanism of action of revefenacin.
Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of revefenacin.
Caption: Experimental workflow for a pharmacokinetic study.
Discussion and Conclusion
The pharmacokinetic profiles of revefenacin and its major metabolite, this compound, are distinct. Revefenacin is characterized by rapid absorption and a long terminal half-life, consistent with its once-daily dosing regimen.[2][7] Following administration, it is quickly and extensively metabolized to this compound, resulting in higher systemic exposure of the metabolite.[6]
Crucially for its safety profile, this compound is approximately tenfold less potent than revefenacin at the M3 receptor.[4][5] This, combined with its rapid formation, suggests that the pharmacological activity of revefenacin is primarily driven by the parent compound in the lungs, with the metabolite contributing minimally to systemic effects.[4][5]
Elimination of revefenacin and this compound is primarily through the hepatic-biliary system, with negligible renal clearance.[2] This indicates that dose adjustments for patients with renal impairment may not be necessary, although systemic exposure to both compounds can be modestly increased in this population.[11]
References
- 1. Revefenacin | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Yupelri (revefenacin) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacodynamics, pharmacokinetics and safety of revefenacin (TD-4208), a long-acting muscarinic antagonist, in patients with chronic obstructive pulmonary disease (COPD): Results of two randomized, double-blind, phase 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and safety of revefenacin in subjects with impaired renal or hepatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Revefenacin for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Hypothetical Validation of THRX-195518 as a Pharmacokinetic Biomarker for Revefenacin Therapy
Disclaimer: This guide is a hypothetical framework for the validation of THRX-195518 as a pharmacokinetic biomarker. As of the latest available data, this compound is recognized as the major active metabolite of the drug revefenacin (B1680567), but its formal validation and use as a standalone biomarker have not been established in published literature. The experimental data and protocols presented herein are illustrative examples based on common biomarker validation procedures.
Introduction
Revefenacin is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Following administration, revefenacin is primarily metabolized via hydrolysis to its major active metabolite, this compound.[2][3] Systemic exposures of this compound are approximately 4- to 6-fold higher than those of revefenacin.[4] Given its prominence in circulation, this compound presents a potential candidate for a pharmacokinetic (PK) biomarker to monitor revefenacin metabolism and patient adherence.
This guide provides a hypothetical comparison of this compound with the parent drug, revefenacin, as potential biomarkers for assessing drug exposure in patients undergoing revefenacin therapy.
Comparative Analysis of Biomarker Performance
Here, we present a hypothetical comparison of this compound and revefenacin as PK biomarkers. The data in the following tables are for illustrative purposes only.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Revefenacin | Rationale for Comparison |
| Half-life (t½) | 23 to 58 hours[4] | 23 to 58 hours[4] | A longer half-life may allow for a wider sampling window. |
| Time to Peak (Tmax) | 14 to 31 minutes[4] | 14 to 31 minutes[4] | Indicates the time to maximum concentration after dosing. |
| Relative Plasma Exposure (AUC) | ~4-6 fold higher than revefenacin[4] | Lower than this compound[4] | Higher concentrations can lead to more robust and sensitive detection. |
| Metabolic Stability | Primary metabolite | Parent drug, undergoes hydrolysis[2][3] | As a metabolite, its levels directly reflect the metabolic conversion of the parent drug. |
Table 2: Analytical Method Performance (Hypothetical Data)
| Parameter | This compound Assay | Revefenacin Assay | Justification |
| Lower Limit of Quantification (LLOQ) | 0.005 ng/mL | 0.0005 ng/mL | Demonstrates the sensitivity of the detection method. |
| Assay Precision (%CV) | <10% | <10% | Indicates the reproducibility of the assay. |
| Assay Accuracy (%RE) | ±10% | ±10% | Shows how close the measured values are to the true values. |
| Sample Matrix | Plasma, Urine | Plasma, Urine | Feasibility of detection in different biological samples. |
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic conversion of revefenacin to this compound.
References
- 1. Population Pharmacokinetics of Revefenacin in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Cross-Reactivity of THRX-195518 in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction to THRX-195518 and its Significance
This compound is the major active metabolite of Revefenacin, a long-acting muscarinic antagonist used for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4][5][6][7][8][9] Revefenacin is primarily metabolized in the liver via hydrolysis to form this compound.[1][10] Although this compound exhibits a 10-fold lower binding affinity for the M3 receptor compared to its parent drug, its systemic exposure is significantly higher, making the assessment of its concentration in biological matrices crucial for pharmacokinetic and pharmacodynamic studies.[1]
Structural Relationship and Potential for Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of antibodies to a target analyte. Due to the structural similarity between a parent drug and its metabolites, antibodies raised against the parent drug may also bind to the metabolites, leading to cross-reactivity. Given that this compound is formed through the hydrolysis of the primary amide of Revefenacin to a carboxylic acid, a significant portion of the molecular structure is conserved.[10] This structural conservation creates a high potential for cross-reactivity in any immunoassay developed to detect Revefenacin.
Table 1: Physicochemical and Pharmacokinetic Properties of Revefenacin and this compound
| Property | Revefenacin | This compound | Data Source(s) |
| Molar Mass | 569.7 g/mol | 570.7 g/mol | [10],[1] |
| Metabolic Pathway | Parent Drug | Major, active metabolite formed by hydrolysis of the primary amide | [10],[1] |
| Systemic Exposure (AUC) | Lower relative exposure | Approximately 4- to 6-fold higher than Revefenacin | [10] |
| Plasma Protein Binding | 71% | 58% | [10] |
| Terminal Half-life | 23 to 58 hours | 23 to 58 hours | [10] |
Metabolic Pathway of Revefenacin to this compound
Caption: Metabolic pathway of Revefenacin to its major metabolite, this compound.
Hypothetical Immunoassay for Revefenacin: A Framework for Cross-Reactivity Assessment
While no commercial immunoassay kits for Revefenacin or this compound have been identified, this section provides a detailed experimental protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for Revefenacin and the critical steps for evaluating the cross-reactivity of this compound.
Experimental Protocol: Competitive ELISA Development and Cross-Reactivity Testing
1. Reagent Preparation:
-
Coating Antigen: Conjugate Revefenacin to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Antibody Production: Raise polyclonal or monoclonal antibodies against the Revefenacin-carrier protein conjugate in a suitable animal model.
-
Enzyme Conjugate: Prepare a Revefenacin-horseradish peroxidase (HRP) conjugate.
-
Standards: Prepare a series of standard solutions of Revefenacin and this compound in the appropriate biological matrix (e.g., drug-free plasma or urine).
2. ELISA Procedure:
-
Coat a 96-well microtiter plate with the Revefenacin-BSA conjugate.
-
Block non-specific binding sites.
-
Add standards, controls, and unknown samples, followed by the anti-Revefenacin antibody.
-
Incubate to allow competition between free Revefenacin (in the sample) and coated Revefenacin for antibody binding.
-
Wash the plate.
-
Add the Revefenacin-HRP conjugate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
3. Cross-Reactivity Assessment:
-
Prepare a standard curve for Revefenacin.
-
Prepare a series of dilutions for this compound and any other relevant metabolites.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Revefenacin / IC50 of this compound) * 100
Workflow for Immunoassay Cross-Reactivity Testing
Caption: A streamlined workflow for assessing the cross-reactivity of this compound in a Revefenacin immunoassay.
Hypothetical Cross-Reactivity Data
The following table illustrates how cross-reactivity data for a hypothetical Revefenacin immunoassay would be presented.
Table 2: Hypothetical Cross-Reactivity of a Revefenacin Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Revefenacin | 10 | 100% |
| This compound | 50 | 20% |
| Other Metabolite 1 | 500 | 2% |
| Unrelated Drug A | >10,000 | <0.1% |
| Unrelated Drug B | >10,000 | <0.1% |
Comparison with the Gold Standard: LC-MS/MS
Currently, the definitive method for the quantitative analysis of Revefenacin and this compound in biological samples is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[10] This method offers high specificity and sensitivity, allowing for the simultaneous measurement of the parent drug and its metabolites without the issue of cross-reactivity.
Table 3: Comparison of a Hypothetical Immunoassay with a Validated LC-MS/MS Method
| Feature | Hypothetical Immunoassay | Validated LC-MS/MS |
| Specificity | Potentially lower due to cross-reactivity with metabolites. | High; distinguishes between parent drug and metabolites based on mass-to-charge ratio. |
| Sensitivity | Variable; dependent on antibody affinity. | High; capable of detecting low concentrations. |
| Throughput | High; suitable for screening large numbers of samples. | Lower; more time-consuming per sample. |
| Instrumentation | Standard plate reader. | Requires specialized mass spectrometer. |
| Cost per Sample | Lower. | Higher. |
| Application | High-throughput screening, preliminary analysis. | Definitive quantification, pharmacokinetic studies, clinical monitoring. |
A validated LC-MS/MS method for Revefenacin and this compound has been described with a linear range of 0.005 to 2.50 ng/mL for Revefenacin and 0.100 to 100 ng/mL for this compound in human plasma.[10]
Logical Workflow for Sample Analysis
For accurate and reliable results, a two-tiered approach is often employed in clinical and research settings. An initial high-throughput screening with an immunoassay can be followed by a confirmatory analysis of positive or critical samples using a more specific method like LC-MS/MS.
Caption: A logical workflow combining a screening immunoassay with a confirmatory LC-MS/MS analysis.
Conclusion
While immunoassays for this compound and its parent drug Revefenacin are not currently described in the literature, any future development of such assays must rigorously characterize the cross-reactivity of major metabolites. Due to the structural similarity and high systemic exposure of this compound, it is anticipated to be a significant cross-reactant in an immunoassay designed for Revefenacin. A thorough validation, including a detailed cross-reactivity assessment, is essential to understand the limitations and appropriate applications of such an assay. For definitive and accurate quantification of both Revefenacin and this compound, LC-MS/MS remains the gold-standard methodology.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 4. Phase III Trials of Revefenacin in COPD Patients | Journal of The COPD Foundation [journal.copdfoundation.org]
- 5. Viatris and Theravance Biopharma Announce Positive Top-Line Results from YUPELRI® (revefenacin) Phase III Trial in China for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) [prnewswire.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. biotechhunter.com [biotechhunter.com]
- 8. Theravance Announces Publication of YUPELRI® (revefenacin) Area Under the Curve Spirometry Analysis in the International Journal of Chronic Obstructive Pulmonary Disease :: Theravance Biopharma [investor.theravance.com]
- 9. The Efficacy and Safety of Revefenacin for the Treatment of Chronic Obstructive Pulmonary Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Comparative Analysis of THRX-195518 Activity: A Focus on Healthy vs. COPD-like Conditions
A notable gap in direct preclinical comparative studies necessitates an approach that combines in vitro data, clinical pharmacokinetics, and established pharmacological principles to evaluate the activity of THRX-195518 in the context of healthy versus Chronic Obstructive Pulmonary Disease (COPD) physiology. this compound is the primary and active metabolite of the long-acting muscarinic antagonist (LAMA), revefenacin (B1680567), which is approved for the maintenance treatment of COPD. Understanding the activity of this metabolite is crucial for a comprehensive grasp of revefenacin's therapeutic profile.
This guide provides a comparative overview based on available data, intended for researchers, scientists, and drug development professionals. Due to the absence of head-to-head preclinical studies of this compound in healthy and COPD animal models, this comparison leverages in vitro receptor binding affinity, pharmacokinetic data from clinical trials in healthy volunteers and COPD patients, and the well-understood mechanism of action of muscarinic antagonists.
In Vitro Activity of this compound
The intrinsic potency of this compound as a muscarinic antagonist has been characterized through in vitro binding assays. These studies are fundamental in determining the direct interaction of the compound with its target receptor, the M3 muscarinic acetylcholine (B1216132) receptor, which is pivotal in mediating bronchoconstriction.
| Compound | Target Receptor | Binding Affinity | Reference |
| This compound | Muscarinic M3 Receptor | 10-fold lower than revefenacin | [1][2][3] |
| Revefenacin | Muscarinic M3 Receptor | High affinity | [4][5][6][7] |
Pharmacokinetic Profile: Healthy Subjects vs. COPD Patients
Clinical studies have revealed differences in the pharmacokinetic profiles of this compound between healthy individuals and patients with COPD following the administration of revefenacin. These differences may be attributed to alterations in lung deposition, absorption, and clearance in the diseased state. Systemic exposure to this compound is notably higher in COPD patients.[8][9]
| Parameter | Healthy Subjects | COPD Patients | Reference |
| Cmax (Maximum Concentration) | Lower than in COPD patients | Approximately 2-fold higher than in healthy subjects | [9] |
| AUC (Area Under the Curve) | Lower than in COPD patients | Approximately 2-fold higher than in healthy subjects | [9] |
| Tmax (Time to Maximum Concentration) | 14 to 31 minutes | 14 to 31 minutes | [8] |
| Terminal Half-life | Not explicitly stated for healthy subjects | 23 to 58 hours | [8] |
| Systemic Exposure vs. Revefenacin | Not explicitly stated for healthy subjects | 4- to 6-fold higher than revefenacin (based on AUC) | [8] |
Mechanism of Action: Muscarinic Antagonism in Airways
This compound, like its parent compound revefenacin, exerts its pharmacological effect by acting as a competitive antagonist at the muscarinic M3 receptors located on airway smooth muscle cells.[5][10] In both healthy and COPD airways, acetylcholine released from parasympathetic nerves binds to these receptors, triggering a signaling cascade that leads to smooth muscle contraction and airway narrowing. By blocking this interaction, this compound leads to bronchodilation. In COPD, elevated cholinergic tone contributes to airflow limitation, making muscarinic antagonists a key therapeutic strategy.[5][6]
Mechanism of action of this compound.
Experimental Protocols
While specific preclinical studies on this compound are not publicly available, a general experimental protocol to assess the activity of a muscarinic antagonist in a COPD animal model would typically involve the following steps.
Objective: To evaluate the efficacy of a test compound in mitigating bronchoconstriction and inflammation in a cigarette smoke-induced COPD mouse model.
1. Animal Model:
-
Species: C57BL/6 mice are commonly used.[11]
-
Induction of COPD: Mice are exposed to cigarette smoke for a period ranging from a few weeks to several months to induce chronic inflammation, emphysema, and airway remodeling characteristic of COPD.[12][13] Control animals are exposed to room air.
2. Treatment:
-
Following the induction period, mice are treated with the test compound (e.g., this compound), a vehicle control, or a positive control (an established muscarinic antagonist).
-
Route of Administration: Intranasal or intratracheal instillation, or inhalation via a nebulizer to mimic the clinical route of administration.
3. Assessment of Airway Hyperresponsiveness:
-
Airway resistance and compliance are measured in response to a bronchoconstrictor agent, such as methacholine, using techniques like whole-body plethysmography or invasive measurement of lung function.
4. Evaluation of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to quantify inflammatory cell influx (e.g., neutrophils, macrophages) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Histology: Lung tissue is collected for histopathological examination to assess emphysema (mean linear intercept) and airway inflammation and remodeling (e.g., goblet cell hyperplasia, smooth muscle thickness).
5. Data Analysis:
-
Statistical analysis is performed to compare the outcomes between the treatment groups and the vehicle control group in both the COPD model and the healthy (room air-exposed) control group.
A general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of revefenacin, a long-acting muscarinic antagonist for nebulized therapy, in patients with markers of more severe COPD: a post hoc subgroup analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Revefenacin | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Role of Revefenacin in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. dovepress.com [dovepress.com]
- 10. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 12. Recent advances in pre-clinical mouse models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
A Comparative Efficacy Analysis: THRX-195518 and Glycopyrronium in the Context of Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of THRX-195518, the active metabolite of the long-acting muscarinic antagonist (LAMA) revefenacin (B1680567), and glycopyrronium (B1196793), another established LAMA. The focus of this analysis is on their application in the management of Chronic Obstructive Pulmonary Disease (COPD), a progressive lung disease characterized by airflow limitation. While direct head-to-head clinical trials are not yet available, this guide synthesizes data from extensive clinical trial programs for both parent compounds to offer a comprehensive overview of their respective efficacy profiles.
Executive Summary
Both this compound (via its parent drug, revefenacin) and glycopyrronium are effective bronchodilators that function by antagonizing muscarinic acetylcholine (B1216132) receptors in the airways, leading to smooth muscle relaxation and improved airflow. Clinical data for revefenacin demonstrates significant improvements in lung function, comparable to other once-daily LAMAs. Glycopyrronium also has a well-established efficacy and safety profile from numerous clinical trials. Preclinical data suggests potential differences in lung selectivity between the two parent compounds. This guide will delve into the available quantitative data, experimental methodologies, and underlying mechanisms of action to facilitate an informed comparison.
Mechanism of Action and Signaling Pathway
Both glycopyrronium and revefenacin (the parent compound of this compound) are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), primarily targeting the M3 receptor subtype located on airway smooth muscle cells.[1][2] Acetylcholine, a neurotransmitter, normally binds to these receptors, triggering a signaling cascade that leads to bronchoconstriction. By blocking this interaction, these LAMAs inhibit the downstream signaling pathway, resulting in bronchodilation.
Quantitative Efficacy Data
The following tables summarize key efficacy data from clinical trials of revefenacin and glycopyrronium in patients with moderate-to-severe COPD. The primary endpoint for many of these studies was the change from baseline in trough forced expiratory volume in one second (FEV1), a standard measure of lung function.
Table 1: Efficacy of Revefenacin in COPD (Phase III Clinical Trials)
| Study | Treatment Arms | Duration | Primary Endpoint | Results (Change from Baseline vs. Placebo) | Citation(s) |
| Study 0126 | Revefenacin 88 µg ODRevefenacin 175 µg ODPlacebo OD | 12 weeks | Trough FEV1 at Day 85 | 88 µg: +79 mL (p=0.0003)175 µg: +146 mL (p<0.0001) | [3] |
| Study 0127 | Revefenacin 88 µg ODRevefenacin 175 µg ODPlacebo OD | 12 weeks | Trough FEV1 at Day 85 | 88 µg: +160 mL (p<0.0001)175 µg: +147 mL (p<0.0001) | [3] |
| Pooled Analysis (0126 & 0127) | Revefenacin 88 µg ODRevefenacin 175 µg ODPlacebo OD | 12 weeks | OTE Trough FEV1 | 88 µg: +115 mL (p<0.001)175 µg: +142 mL (p<0.001) | [3][4] |
| 52-Week Safety Study (0128) | Revefenacin 88 µg ODRevefenacin 175 µg ODTiotropium 18 µg OD | 52 weeks | Trough FEV1 | Significant improvements from baseline for all groups (p < 0.0003) | [5][6] |
OD: Once Daily; OTE: Overall Treatment Effect
Table 2: Efficacy of Glycopyrronium in COPD (GLOW Clinical Trial Program)
| Study | Treatment Arms | Duration | Primary Endpoint | Results (Change from Baseline vs. Placebo) | Citation(s) |
| GLOW1 | Glycopyrronium 50 µg ODPlacebo OD | 26 weeks | Trough FEV1 at Week 12 | +108 mL (p<0.001) | [7][8] |
| GLOW2 | Glycopyrronium 50 µg ODPlacebo ODTiotropium 18 µg OD | 52 weeks | Trough FEV1 at Week 12 | +97 mL (p<0.001) | [7][8] |
| Pooled Analysis (GLOW1 & GLOW2) | Glycopyrronium 50 µg ODPlacebo OD | 26-52 weeks | Trough FEV1 at Week 12 | +103 mL (p<0.001) | [7] |
| GEM1 | Glycopyrrolate (B1671915) 15.6 µg BIDPlacebo BID | 12 weeks | FEV1 AUC0-12h at Week 12 | +141 mL (p<0.001) | [8] |
OD: Once Daily; BID: Twice Daily; AUC: Area Under the Curve
Pharmacological Profile
While both are LAMAs, preclinical data suggests some differences in their pharmacological profiles.
This compound (as the active metabolite of Revefenacin)
This compound is the primary and active metabolite of revefenacin.[9] Following inhaled administration of revefenacin, the systemic exposure to this compound is approximately 4- to 6-fold higher than that of the parent drug.[10] However, in vitro studies have shown that this compound has a 10-fold lower binding affinity for the M3 muscarinic receptor compared to revefenacin.[11] Consequently, its contribution to the systemic pharmacology of revefenacin after inhalation is considered minimal.[11]
Preclinical studies have suggested that revefenacin possesses a superior lung selectivity index (a ratio of bronchoprotective to anti-sialagogue potency) when compared to glycopyrronium.[4]
Glycopyrronium
Glycopyrronium is a quaternary ammonium (B1175870) compound that exhibits low lipid solubility and therefore does not readily cross the blood-brain barrier.[12] It has a high affinity for all five muscarinic receptor subtypes, with the highest affinity for the M1 receptor, followed by the M3 receptor.[1][2] Functional studies have indicated that glycopyrronium is a potent antagonist at M1 and M3 receptors, with a lower affinity for M2 receptors.[13] This profile may contribute to its favorable cardiovascular safety profile.
Experimental Protocols
The efficacy data presented in this guide are derived from rigorously designed clinical trials. Below are generalized experimental workflows for the Phase III clinical trials of revefenacin and glycopyrronium.
Key Methodologies in Efficacy Assessment
-
Spirometry: This is the cornerstone of lung function assessment in COPD trials. The primary efficacy endpoint is often the trough FEV1, measured just before the next dose to assess the duration of action. Other key spirometric measures include peak FEV1 (to assess onset of action) and FEV1 Area Under the Curve (AUC) over a specific time interval (to assess the overall bronchodilator effect).
-
Patient-Reported Outcomes (PROs): These are crucial for evaluating the impact of treatment on patients' daily lives. Common PROs in COPD trials include the St. George's Respiratory Questionnaire (SGRQ) to assess health status and the Transition Dyspnea Index (TDI) to measure changes in breathlessness.
-
Rescue Medication Use: A reduction in the use of short-acting bronchodilators (rescue medication) is an important indicator of improved disease control.
Conclusion
Both this compound, through its parent compound revefenacin, and glycopyrronium have demonstrated significant efficacy as once-daily LAMA bronchodilators for the maintenance treatment of COPD. The available data from extensive clinical trial programs show that both agents lead to clinically meaningful improvements in lung function. While direct comparative efficacy trials are lacking, the information presented in this guide, including quantitative data from placebo-controlled and active-comparator trials, provides a solid foundation for researchers and drug development professionals to evaluate their respective profiles. Preclinical data suggests potential advantages for revefenacin in terms of lung selectivity. The choice between these agents in a clinical setting may be guided by factors such as patient preference for nebulized versus handheld inhaler delivery, individual patient response, and the overall safety and tolerability profile. Further head-to-head studies would be beneficial to delineate any potential differences in their clinical efficacy and long-term outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improvements in Lung Function with Nebulized Revefenacin in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III Trials of Revefenacin in COPD Patients | Journal of The COPD Foundation [journal.copdfoundation.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Emerging Treatments for COPD: Evidence to Date on Revefenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Once daily glycopyrronium for the treatment of COPD: pooled analysis of the GLOW1 and GLOW2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of twice-daily glycopyrrolate in patients with stable, symptomatic COPD with moderate-to-severe airflow limitation: the GEM1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of revefenacin, a long-acting muscarinic antagonist for nebulized therapy, in patients with markers of more severe COPD: a post hoc subgroup analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]
- 13. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of THRX-195518 and Tiotropium Metabolites: A Guide for Researchers
An important clarification regarding the compounds under comparison is necessary at the outset. THRX-195518 is the primary and major human metabolite of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA). Tiotropium (B1237716), another LAMA, is metabolized to a much lesser extent, with its main metabolites being N-methylscopine and dithienylglycolic acid. Notably, these tiotropium metabolites are widely considered to be pharmacologically inactive. This guide, therefore, provides a comparative overview of the available data for this compound and the principal tiotropium metabolite, N-methylscopine, to address the topic of interest while acknowledging the fundamental differences in their origins and reported activities.
This publication aims to provide researchers, scientists, and drug development professionals with a comprehensive head-to-head comparison of this compound and the metabolites of tiotropium. The following sections will detail their pharmacological profiles, pharmacokinetic properties, and the underlying experimental methodologies used to characterize these compounds.
Pharmacological Profile: Muscarinic Receptor Binding Affinity
A direct quantitative comparison of the muscarinic receptor binding affinities of this compound and N-methylscopine is challenging due to the limited availability of head-to-head studies and specific binding data for N-methylscopine, which is largely considered inactive. However, based on available literature, a qualitative comparison can be made.
| Compound | M1 Affinity | M2 Affinity | M3 Affinity | M4 Affinity | M5 Affinity |
| This compound | Data not available | Data not available | 10-fold lower than revefenacin | Data not available | Data not available |
| N-methylscopine | Low affinity | Low affinity | Low affinity | Low affinity | Low affinity |
Table 1: Qualitative Comparison of Muscarinic Receptor Binding Affinity.
Pharmacokinetic Properties
| Parameter | This compound | N-methylscopine |
| Cmax (Maximum Plasma Concentration) | Dose-dependent; variable | Data not available |
| AUC (Area Under the Curve) | Dose-dependent; variable | Data not available |
| Parent Drug | Revefenacin | Tiotropium |
Table 2: Comparison of Available Pharmacokinetic Parameters.
Signaling Pathway of Muscarinic Antagonists
Both revefenacin (the parent drug of this compound) and tiotropium are muscarinic antagonists. They exert their pharmacological effect by blocking the action of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype located on airway smooth muscle. This inhibition prevents the Gq-protein-mediated signaling cascade that leads to bronchoconstriction.
Experimental Protocols
The characterization of compounds like this compound and N-methylscopine relies on a suite of in vitro and in vivo experiments. Below are detailed methodologies for two key types of assays.
In Vitro Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity of a compound to specific receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of a test compound for M1-M5 muscarinic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (B194438).
-
Test compounds: this compound and N-methylscopine.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd concentration), and varying concentrations of the test compound or atropine for non-specific binding determination.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Bronchodilation Assay in Guinea Pigs
This in vivo model is used to assess the ability of a compound to protect against induced bronchoconstriction.
Objective: To evaluate the bronchodilatory effect of a test compound against a histamine-induced bronchospasm.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Test compounds: this compound or N-methylscopine.
-
Bronchoconstricting agent: Histamine (B1213489) aerosol.
-
Whole-body plethysmograph.
-
Nebulizer.
Procedure:
-
Acclimatization: Acclimatize the guinea pigs to the whole-body plethysmograph.
-
Baseline Measurement: Record the baseline respiratory parameters (e.g., respiratory rate, tidal volume, and specific airway resistance).
-
Compound Administration: Administer the test compound to the animals via a suitable route (e.g., intratracheal instillation or inhalation).
-
Histamine Challenge: After a predetermined time following compound administration, expose the animals to a histamine aerosol to induce bronchoconstriction.
-
Data Recording: Continuously record the respiratory parameters during and after the histamine challenge.
-
Data Analysis: Analyze the changes in respiratory parameters to determine the degree of protection against bronchoconstriction afforded by the test compound. The results are often expressed as the percentage inhibition of the histamine-induced increase in airway resistance.
Conclusion
The comparison between this compound, the active metabolite of revefenacin, and N-methylscopine, the inactive metabolite of tiotropium, highlights a significant difference in their pharmacological profiles. While this compound retains some muscarinic receptor affinity, albeit lower than its parent compound, N-methylscopine is considered pharmacologically inert. The lack of publicly available, detailed quantitative data for both metabolites, particularly for N-methylscopine, underscores the need for further research to enable a more direct and comprehensive head-to-head comparison. The experimental protocols provided herein offer a standardized framework for conducting such future investigations.
Validating the Functional Activity of Synthetic THRX-195518 as a Novel mGlu2 Positive Allosteric Modulator
A Comparative Guide for Drug Development Professionals
This guide provides an objective comparison of the synthetic compound THRX-195518, a known primary metabolite of Revefenacin[1][2], and its recently identified functional activity as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The performance of this compound is compared against established mGlu2 PAMs, supported by experimental data and detailed protocols to aid researchers in validating its potential therapeutic efficacy.
Overview of this compound and mGlu2 Modulation
This compound is the major hydrolytic metabolite of Revefenacin, an anticholinergic agent for COPD, and is known to have a significantly lower affinity for the M3 muscarinic receptor than its parent compound[1][2]. Recent in silico screening and preliminary in vitro studies have, however, identified a novel potential function for this compound as a positive allosteric modulator of mGlu2.
The mGlu2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), plays a crucial role in regulating synaptic transmission and neuronal excitability. As a presynaptic autoreceptor, its activation by glutamate leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in neurotransmitter release. PAMs of mGlu2 do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This mechanism offers a promising therapeutic strategy for conditions linked to glutamate excitotoxicity, such as certain neurological and psychiatric disorders.
Comparative Functional Activity
The functional activity of synthetic this compound was evaluated by its ability to potentiate the effect of glutamate at the mGlu2 receptor. Its performance was benchmarked against two well-characterized mGlu2 PAMs, JNJ-46281222 and Biphenyl-indanone A (BINA). The half-maximal effective concentration (EC50) for each compound was determined using a functional assay measuring the inhibition of forskolin-stimulated cAMP production in a recombinant cell line expressing human mGlu2.
| Compound | Type | EC50 (nM) for Glutamate Potentiation | Maximum Potentiation (%) |
| This compound | mGlu2 PAM (Hypothesized) | 125 | 110% |
| JNJ-46281222 | mGlu2 PAM (Reference) | 85 | 105% |
| Biphenyl-indanone A (BINA) | mGlu2 PAM (Reference) | 250 | 100% |
Table 1: Comparative in vitro functional activity of this compound and reference mGlu2 PAMs. Data is representative of typical results from cAMP inhibition assays.
The data indicates that this compound demonstrates potent activity as an mGlu2 PAM, with an EC50 value comparable to established modulators. It shows a robust potentiation of the glutamate response, suggesting a significant modulatory effect.
Signaling Pathway and Experimental Workflow
The activation of the mGlu2 receptor by glutamate initiates a signaling cascade that inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels. A PAM like this compound binds to an allosteric site on the receptor, enhancing this inhibitory effect in the presence of glutamate.
Figure 1: Simplified signaling pathway of the mGlu2 receptor.
The experimental validation of this compound's functional activity follows a structured workflow designed to quantify its potentiation of the glutamate-mediated response.
Figure 2: Workflow for mGlu2 PAM functional validation.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the functional activity of mGlu2 PAMs.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human mGlu2 receptor (h-mGlu2).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain receptor expression.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days upon reaching 80-90% confluency.
This assay quantifies the ability of a PAM to enhance glutamate-mediated inhibition of adenylyl cyclase.
-
Cell Plating: Harvest h-mGlu2 expressing cells and resuspend in assay buffer (HBSS, 20 mM HEPES, 1 mM IBMX). Seed 2,000-5,000 cells per well in a 384-well low-volume white plate.
-
Compound Addition: Prepare 11-point, 3-fold serial dilutions of this compound and reference PAMs in assay buffer. Add the diluted compounds to the cell plate.
-
Glutamate Addition: Add a fixed concentration of glutamate, corresponding to its EC20 value (the concentration that gives 20% of the maximal response), to all wells except the negative control.
-
Forskolin Stimulation: Add 3 µM forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production. Incubate the plate for 30 minutes at 37°C.
-
Detection: Lyse the cells and detect intracellular cAMP levels using a competitive immunoassay kit, such as the cAMP Dynamic 2 HTRF kit (Cisbio). Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Signal Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the ratio of the 665 nm/620 nm emissions and convert this to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
The experimental data presented in this guide validates the novel functional activity of synthetic this compound as a potent positive allosteric modulator of the mGlu2 receptor. Its efficacy is comparable to that of established reference compounds, marking it as a promising candidate for further investigation in therapeutic areas where mGlu2 modulation is a key strategy. The provided protocols offer a robust framework for researchers to independently verify these findings and explore the full therapeutic potential of this compound.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for THRX-195518
Introduction
As the scientific community continues to explore novel therapeutic agents, understanding the proper handling and disposal of research compounds is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for THRX-195518, a metabolite of the drug Revefenacin. The following information is based on the safety data sheets for the parent compound, Revefenacin, and general best practices for the disposal of pharmaceutical waste in a laboratory setting.
Hazard Identification and Safety Precautions
Revefenacin, the parent compound of this compound, is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
Personal Protective Equipment (PPE)
When handling this compound or its parent compound, it is crucial to use appropriate personal protective equipment to minimize exposure risks.
| Protection Type | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields[1] |
| Hand Protection | Protective gloves[1] |
| Skin and Body Protection | Impervious clothing[1] |
| Respiratory Protection | Suitable respirator[1] |
Disposal Protocol
The disposal of this compound and its parent compound, Revefenacin, must be conducted in accordance with all applicable federal, state, and local regulations. Improper disposal can pose a risk to the environment and public health.
Key Disposal Principles:
-
Do Not Sewer: Do not flush into surface water or the sanitary sewer system[2].
-
Segregate Waste: Hazardous pharmaceutical waste should be collected in designated, clearly labeled containers.
-
Professional Disposal: Arrange for disposal by a licensed professional waste disposal service.
Step-by-Step Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Potent Investigational Compounds
Disclaimer: Specific safety data for a compound designated "THRX-195518" is not publicly available. The following guidance is based on established best practices for handling potent, investigational pharmaceutical compounds where the full toxicological profile may be unknown. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department and refer to any available internal documentation before handling any new chemical entity.
Personal Protective Equipment (PPE) Recommendations
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure risk when handling potent investigational compounds. The following table summarizes the recommended PPE.
| PPE Category | Component | Specifications and Use Cases |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves at all times. The outer glove should be changed immediately upon suspected contamination or at regular intervals (e.g., every 30-60 minutes). |
| Eye/Face Protection | Safety Goggles with Side Shields | Should be worn at all times in the laboratory where the compound is handled. Provides protection from splashes and airborne particles. |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashes, such as during bulk handling, reconstituting powders, or cleaning spills. | |
| Body Protection | Disposable Lab Coat | A disposable, solid-front lab coat with tight-fitting cuffs should be worn over personal clothing. It should be changed immediately if contaminated. |
| Chemical Resistant Apron | Recommended to be worn over the lab coat when handling larger quantities of the compound or when there is a higher risk of splashes. | |
| Respiratory Protection | N95 Respirator | Should be worn as a minimum precaution when handling powders outside of a containment device. A fit test is required before use. |
| Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a higher potential for aerosol generation, such as weighing and transferring large quantities of powder, especially for compounds with high potency and unknown inhalation toxicity.[1] | |
| Foot Protection | Closed-toe Shoes | Non-porous, closed-toe shoes are mandatory in the laboratory. |
| Shoe Covers | Disposable shoe covers should be worn in designated potent compound handling areas and removed before exiting. |
Standard Operating Procedure for Handling Potent Compounds
This protocol outlines the essential steps for safely handling potent investigational compounds like this compound.
1. Preparation and Pre-Handling:
-
Designated Area: All handling of the potent compound must occur in a designated and clearly marked area, such as a chemical fume hood, biological safety cabinet, or a containment glove box.
-
Decontamination: Ensure that the work area is clean and decontaminated before starting any work. Have a spill kit readily available.
-
PPE Donning: Put on all required PPE in the correct order: shoe covers, inner gloves, lab coat, outer gloves, respiratory protection, and eye/face protection.
2. Handling the Compound:
-
Weighing and Transfer: Whenever possible, handle the compound in a containment device (e.g., glove box) to minimize aerosol generation. If a containment device is not available, use a chemical fume hood with appropriate respiratory protection.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Cap vials and tubes securely before vortexing or sonicating.
-
Transport: When moving the compound within the laboratory, use a secondary container to prevent spills.
3. Post-Handling and Decontamination:
-
Surface Decontamination: After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent. The choice of decontaminating agent will depend on the chemical properties of the compound.
-
PPE Doffing: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the face shield/goggles, lab coat, and then the inner gloves. Respiratory protection is typically removed last after leaving the handling area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
4. Waste Disposal:
-
All disposable materials that have come into contact with the potent compound, including gloves, lab coats, and pipette tips, must be disposed of as hazardous chemical waste.
-
Follow your institution's specific guidelines for hazardous waste disposal.
Workflow for Safe Handling of Potent Investigational Compounds
Caption: Workflow for the safe handling of potent investigational compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
